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  • Product: Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
  • CAS: 2137589-84-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate: A Technical Guide

Executive Summary tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS: 2137589-84-3), commonly known as 1-Boc-piperidine-4-sulfonyl fluoride, is an advanced aliphatic sulfonyl fluoride building block. It has gaine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS: 2137589-84-3), commonly known as 1-Boc-piperidine-4-sulfonyl fluoride, is an advanced aliphatic sulfonyl fluoride building block. It has gained immense traction in medicinal chemistry, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the modular synthesis of Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an in-depth analysis of the synthetic pathways, underlying mechanistic logic, and validated experimental protocols required to synthesize this critical intermediate.

Molecular Architecture & Quantitative Properties

The structural integrity of this molecule relies on two functional poles: the tert-butoxycarbonyl (Boc) protected nitrogen, which prevents unwanted polymerization, and the highly reactive, yet thermodynamically stable, fluorosulfonyl (–SO₂F) electrophile.

PropertyValue
IUPAC Name tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate
CAS Number 2137589-84-3[1]
Molecular Formula C₁₀H₁₈FNO₄S
Molecular Weight 267.32 g/mol
Precursor CAS (Chloride) 782501-25-1[2]
Core S–F Bond Length ~1.58 Å (Characteristic of piperidine-4-sulfonyl fluorides)[3]
Core ¹⁹F NMR Shift ~ +36.7 ppm (Singlet, S–F)[3]

Synthetic Pathways: Causality and Logic

The synthesis of aliphatic sulfonyl fluorides requires overcoming the inherent stability of C(sp³)–H bonds. Direct fluorosulfonylation of alkanes is rarely viable. Therefore, synthesis relies on either the oxidation of lower-valent sulfur precursors (Route A) or the radical-mediated decarboxylation of carboxylic acids (Route B).

Route A: Oxidative Chlorination and Halogen Exchange (Classical)

This is the most scalable and industrially reliable method.

  • The Causality of Protection: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it would immediately attack the generated sulfonyl electrophiles, resulting in oligomeric sulfonamides. The Boc group sterically and electronically deactivates the nitrogen, ensuring chemoselectivity.

  • The Causality of the Chloride Intermediate: Direct conversion of thiols to sulfonyl fluorides is possible but often requires harsh, specialized reagents (e.g., KHF₂/NCS). A stepwise approach via 1-Boc-piperidine-4-sulfonyl chloride (CAS: 782501-25-1)[4] allows for the isolation of a stable intermediate.

  • The Causality of Halogen Exchange: The final step utilizes Potassium Fluoride (KF) in anhydrous acetonitrile[3]. Acetonitrile, a polar aprotic solvent, poorly solvates the fluoride anion, creating a "naked" and highly nucleophilic fluoride. The reaction is thermodynamically driven by the formation of the extremely strong S–F bond (~90 kcal/mol) and the precipitation of insoluble potassium chloride (KCl).

Route B: Photoredox Decarboxylative Fluorosulfonylation (Modern)

For laboratories seeking to avoid malodorous thiols or corrosive chlorosulfonic acid, photoredox catalysis offers an atom-economical alternative[5].

  • The Causality of Radical Relay: 1-Boc-piperidine-4-carboxylic acid is activated into an N-hydroxyphthalimide (NHPI) ester. Under blue LED irradiation with a transition-metal photocatalyst, the ester undergoes a single-electron transfer (SET). This triggers decarboxylation (loss of CO₂), generating a carbon-centered 1-Boc-piperidin-4-yl radical. This radical is rapidly trapped by a sulfur dioxide surrogate (like DABSO) to form a sulfinate radical, which is subsequently trapped and fluorinated by N-fluorobenzenesulfonimide (NFSI)[6].

Mechanistic Visualizations

SynthesisRoutes Thiol 1-Boc-piperidine-4-thiol Chloride 1-Boc-piperidine-4-sulfonyl chloride (CAS: 782501-25-1) Thiol->Chloride ClSO3H, 0°C (Oxidative Chlorination) Target 1-Boc-piperidine-4-sulfonyl fluoride (Target: 2137589-84-3) Chloride->Target KF, MeCN, 60°C (Halogen Exchange) Acid 1-Boc-piperidine-4-carboxylic acid NHPI NHPI Ester Intermediate Acid->NHPI DIC, NHPI, DMAP (Activation) NHPI->Target Photocatalyst, DABSO, NFSI Blue LED (Radical Relay)

Figure 1: Divergent synthesis pathways for 1-Boc-piperidine-4-sulfonyl fluoride.

Mechanism SM Sulfonyl Chloride R-SO2Cl TS Pentacoordinate TS [R-SO2(F)(Cl)]- SM->TS + F- (Nucleophilic Attack) Prod Sulfonyl Fluoride R-SO2F TS->Prod - Cl- (Leaving Group)

Figure 2: Mechanism of S(VI) nucleophilic substitution via a pentacoordinate transition state.

Self-Validating Experimental Protocol (Route A)

The following protocol outlines the classical two-step synthesis[3]. It is designed as a self-validating system, incorporating critical analytical checkpoints to ensure reaction fidelity.

Step 1: Synthesis of 1-Boc-piperidine-4-sulfonyl chloride
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-piperidine-4-thiol (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 40 mL).

  • Oxidation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add chlorosulfonic acid (ClSO₃H, 30.0 mmol, 3.0 equiv) dropwise over 15 minutes to control the exothermic release of HCl gas.

  • Progression: Stir the mixture at 0 °C for 2 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The thiol starting material should completely disappear, replaced by a more polar, UV-active spot (the sulfonyl chloride).

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with cold saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-sulfonyl chloride as a faint brown solid[2]. Proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Halogen Exchange to target Sulfonyl Fluoride
  • Preparation: Dissolve the crude 1-Boc-piperidine-4-sulfonyl chloride (approx. 9.5 mmol) in anhydrous acetonitrile (MeCN, 30 mL) under a nitrogen atmosphere.

  • Fluorination: Add spray-dried Potassium Fluoride (KF, 28.5 mmol, 3.0 equiv).

    • Expert Insight: The KF must be rigorously dry. Trace water will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.

  • Progression: Heat the suspension to 60 °C and stir vigorously for 12 hours.

    • Checkpoint: A white precipitate (KCl) will form as the reaction progresses.

  • Workup & Validation: Cool to room temperature, filter the suspension through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint: Confirm product identity via ¹⁹F NMR. A sharp singlet near +36.7 ppm definitively proves the successful installation of the S–F bond.

Conclusion

The synthesis of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate represents a masterclass in functional group manipulation and S(VI) substitution chemistry. Whether utilizing the robust oxidative chlorination route or the modern photoredox decarboxylation strategy, maintaining strict anhydrous conditions and utilizing appropriate protecting group logic are paramount to achieving high yields of this highly valuable SuFEx synthon.

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Exploratory

Solubility Profile and Solvent-Mediated Reactivity of N-Boc-4-(fluorosulfonyl)piperidine in Organic Media

Executive Summary & Structural Rationale N-Boc-4-(fluorosulfonyl)piperidine (CAS: 2137589-84-3) is a highly versatile building block at the forefront of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. For researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-Boc-4-(fluorosulfonyl)piperidine (CAS: 2137589-84-3) is a highly versatile building block at the forefront of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. For researchers and drug development professionals, understanding its solubility profile is not merely a matter of physical chemistry—it is the foundation for designing scalable, high-yielding synthetic workflows.

The solubility and stability of this compound are dictated by two distinct structural motifs:

  • The N-Boc Piperidine Core: The tert-butyloxycarbonyl (Boc) protecting group eliminates the hydrogen-bond donating capacity of the piperidine nitrogen while introducing significant lipophilic steric bulk. This disrupts crystalline lattice packing, drastically enhancing solubility in non-polar and polar aprotic organic solvents.

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike traditional sulfonyl chlorides, which are highly moisture-sensitive and rapidly solvolyze in alcohols, the sulfonyl fluoride group exhibits exceptional thermodynamic stability. The S–F bond is resistant to reduction, thermolysis, and spontaneous nucleophilic substitution [1]. Consequently, the compound remains entirely intact in protic organic solvents (e.g., methanol, ethanol) and aqueous mixtures unless specifically activated by a catalyst.

Comprehensive Solubility Matrix

The following matrix synthesizes the empirical and predictive solubility data for N-Boc-4-(fluorosulfonyl)piperidine across various solvent classes. Because the -SO₂F group does not spontaneously degrade, researchers can select solvents based purely on dielectric requirements and downstream SuFEx catalytic needs.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (25°C)Chemical Stability & Application Notes
Polar Aprotic Dichloromethane (DCM)8.9> 150 mg/mLExcellent. Ideal for extractions and general handling. No degradation observed.
Polar Aprotic Tetrahydrofuran (THF)7.6> 100 mg/mLExcellent. Standard solvent for Grignard/organometallic upstream synthesis.
Polar Aprotic Acetonitrile (MeCN)37.550 – 100 mg/mLExcellent. Preferred medium for DBU-catalyzed SuFEx reactions [2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100 mg/mLExcellent. Optimal for high-temperature SuFEx couplings with hindered nucleophiles.
Non-Polar Toluene2.420 – 50 mg/mLGood. Useful for azeotropic drying; compound is stable at reflux.
Non-Polar Hexanes / Heptane~1.9< 10 mg/mLPoor. Ideal as an anti-solvent for recrystallization or precipitation.
Polar Protic Methanol (MeOH)32.710 – 30 mg/mLModerate. Stable to solvolysis (unlike -SO₂Cl). Useful for biphasic aqueous reactions.
Aqueous Water80.1< 0.1 mg/mLInsoluble. Highly stable to hydrolysis at pH 1–10 [3].

Mechanistic Insights: Solvent Effects on SuFEx Reactivity

The choice of solvent directly impacts the activation energy required to break the S–F bond during a SuFEx reaction. While N-Boc-4-(fluorosulfonyl)piperidine is inert in pure organic solvents, the introduction of a strong organic base (e.g., DBU, BEMP) or an N-heterocyclic carbene (NHC) triggers reactivity [4].

Polar aprotic solvents (like MeCN and DMF) are highly recommended for these reactions. They effectively solvate the transition state and stabilize the transient bifluoride ion ([HF₂]⁻) or the base-coordinated intermediate, accelerating the nucleophilic attack of phenols or amines onto the S(VI) hub. Conversely, protic solvents can hydrogen-bond with the fluoride leaving group, sometimes dampending the catalytic efficiency of weak bases.

SuFExPathway Substrate N-Boc-4-(fluorosulfonyl)piperidine (Solvated in MeCN/DMF) Catalyst Catalyst Addition (DBU, BEMP, or NHC) Substrate->Catalyst Activation S(VI) Hub Activation (Fluoride-Proton Interaction) Catalyst->Activation Product SuFEx Product (Sulfonate / Sulfonamide) Activation->Product Nucleophile Nucleophilic Attack (Phenol / Amine) Nucleophile->Activation

Caption: Solvent-mediated SuFEx activation pathway of N-Boc-4-(fluorosulfonyl)piperidine.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol handling sulfonyl fluorides must account for both concentration and chemical integrity . The following methodologies are designed as self-validating systems.

Protocol A: Shake-Flask Solubility Determination with qNMR Validation

Standard UV-Vis solubility assays are insufficient for sulfonyl fluorides, as they cannot distinguish between the intact -SO₂F compound and a hydrolyzed -SO₃H byproduct. This protocol utilizes quantitative ¹⁹F NMR (qNMR) to simultaneously measure solubility and verify warhead stability.

Step-by-Step Methodology:

  • Solvent Saturation: Add 50 mg of N-Boc-4-(fluorosulfonyl)piperidine to a 2 mL Eppendorf tube containing 0.5 mL of the target organic solvent (e.g., MeCN).

  • Isothermal Equilibration: Seal the tube and agitate on a thermoshaker at 25°C at 800 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids. Carefully extract 100 µL of the clear supernatant.

  • Sample Preparation: Dilute the 100 µL aliquot with 400 µL of the corresponding deuterated solvent (e.g., CD₃CN). Add a precisely known concentration of an internal standard (e.g., trifluorotoluene, CF₃-Ph).

  • qNMR Quantification & Validation: Acquire a ¹⁹F NMR spectrum.

    • Causality Check: The presence of a sharp singlet near +50 to +60 ppm confirms the intact -SO₂F group. The absence of upstream fluoride peaks confirms zero degradation. Calculate solubility by integrating the -SO₂F peak against the CF₃-Ph standard.

SolubilityWorkflow N1 1. Solvent Selection & Saturation N2 2. Isothermal Equilibration (24h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. qNMR / HPLC Quantification N3->N4 N5 5. Stability Validation (-SO2F) N4->N5

Caption: Workflow for determining thermodynamic solubility and chemical stability.

Protocol B: Solvent-Optimized SuFEx Coupling

This protocol leverages the high solubility of the compound in polar aprotic solvents to execute a high-yielding SuFEx click reaction with a phenolic nucleophile.

Step-by-Step Methodology:

  • Reagent Solvation: In a dry 10 mL round-bottom flask, dissolve N-Boc-4-(fluorosulfonyl)piperidine (1.0 equiv, 0.5 mmol) and the target phenol (1.1 equiv, 0.55 mmol) in 2.5 mL of anhydrous Acetonitrile (MeCN).

    • Causality Note: MeCN is chosen because it perfectly balances substrate solubility with the dielectric properties needed to stabilize the catalytic transition state.

  • Catalyst Introduction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.1 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS. The self-validating nature of SuFEx means the reaction is highly chemoselective; you should observe the exclusive formation of the sulfonate ester without competitive Boc-deprotection or side-reactions.

  • Workup: Because the unreacted sulfonyl fluoride is stable to water, the reaction can be quenched with 0.1 M HCl (to neutralize DBU) and extracted directly into Ethyl Acetate or DCM, taking advantage of the compound's high solubility in these non-polar/aprotic phases.

References

  • Sulfur fluoride exchange (SuFEx) . National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media . Chemical Science (RSC Publishing). Available at:[Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes . ACS Catalysis. Available at:[Link]

Foundational

Technical Whitepaper: Safety Profiling and SuFEx Application of N-Boc Fluorosulfonyl Piperidines

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfonamides and sulfonates in drug discovery and materials science. Among the most versatile conne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of sulfonamides and sulfonates in drug discovery and materials science. Among the most versatile connective hubs are N-Boc fluorosulfonyl piperidines (e.g., 1-Boc-4-(fluorosulfonyl)piperidine). While the S(VI)-F bond is celebrated for its thermodynamic stability and resistance to reduction, this latent reactivity presents unique handling hazards. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters, the mechanistic causality behind their toxicity, and a self-validating experimental protocol for their safe and effective use in the laboratory.

Hazard Identification and Mechanistic Causality

Despite their utility, N-Boc fluorosulfonyl piperidines are highly reactive under specific biological and chemical conditions. Understanding the causality behind their GHS (Globally Harmonized System) classifications is critical for safe handling.

Quantitative Hazard Data

The following table summarizes the core GHS hazard classifications for N-Boc fluorosulfonyl piperidine derivatives (such as the 3- and 4-substituted isomers)[1][2]:

GHS Hazard CodeHazard Class & CategoryMechanistic Origin & Causality
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)Systemic absorption of the intact lipophilic molecule prior to hydrolysis[1].
H314 Skin Corr. 1B (Severe Burns)Heterolytic S-F cleavage in moisture-rich tissue releases HF, causing liquefactive necrosis[2][3].
H336 STOT SE 3 (Target Organ Tox.)Inhalation of volatile degradation products causes severe respiratory tract irritation and drowsiness[2].
The Causality of S(VI)-F Toxicity

Unlike sulfonyl chlorides, which hydrolyze instantly in water, sulfonyl fluorides are kinetically stable at neutral pH. However, this stability is deceptive. Why are they classified as Skin Corr. 1B ?

When N-Boc fluorosulfonyl piperidines contact the skin or mucous membranes, the S(VI)-F bond undergoes a slow, nucleophile-driven heterolytic cleavage catalyzed by biological amines and moisture. This latent reaction releases fluoride ions (F⁻) and generates localized hydrofluoric acid (HF). Fluoride ions are highly lipophilic and penetrate deep into the dermis, where they aggressively chelate calcium and magnesium ions. This disrupts cellular action potentials, leading to deep-tissue liquefactive necrosis and potentially fatal systemic hypocalcemia[3].

Safety Protocols and Emergency Response

Because the hazard stems from latent fluoride release, standard acid-burn protocols are insufficient. The safety system must specifically address fluoride chelation.

Engineering Controls & PPE
  • Ventilation: All manipulations must be performed in a certified chemical fume hood to mitigate H336 inhalation risks.

  • PPE: Heavy-duty nitrile or neoprene gloves (double-gloved), a tightly fitted face shield, and a chemically resistant lab coat are mandatory.

Emergency Response Workflow

In the event of dermal exposure, the immediate goal is to mechanically remove the unreacted compound and chemically neutralize any released fluoride ions before they penetrate the dermis.

SDS_Response Exp Accidental Skin Exposure (Fluorosulfonyl Reagent) Wash Immediate Water Flush (Minimum 15 Minutes) Exp->Wash Step 1 Cal Apply 2.5% Calcium Gluconate Gel (Neutralize F- Ions) Wash->Cal Step 2 Med Seek Immediate Medical Attention (Monitor Hypocalcemia) Cal->Med Step 3

Emergency response workflow for accidental dermal exposure to fluorosulfonyl compounds.

Self-Validating Experimental Protocol: SuFEx Coupling

To harness N-Boc fluorosulfonyl piperidines safely, researchers must utilize highly controlled, self-validating reaction conditions. The following protocol details the chemoselective S-O bond formation with a phenol derivative.

The Causality of Catalyst Selection

Aliphatic sulfonyl fluorides possess α -protons that are highly susceptible to deprotonation by strong, nucleophilic bases (like NaOH or standard alkoxides), which leads to unwanted elimination side reactions and degradation[4].

To prevent this, we utilize BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is an organosuperbase ( pKaH​=27.6 ) that is highly basic but sterically hindered (non-nucleophilic). It efficiently deprotonates the incoming phenol nucleophile to form a reactive phenoxide without abstracting the α -protons of the piperidine ring[4].

SuFEx_Mechanism A N-Boc-Fluorosulfonyl Piperidine D Transition State F- Displacement A->D Electrophilic Hub B Superbase Catalyst (e.g., BEMP) C Nucleophile (Ar-OH / R-NH2) B->C Deprotonation C->D Nucleophilic Attack E SuFEx Product (S-O / S-N Bond) D->E Stable Linkage

SuFEx catalytic cycle for N-Boc fluorosulfonyl piperidines using superbase activation.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1-Boc-4-(fluorosulfonyl)piperidine (1.0 mmol) and the target phenol (1.1 mmol) in 5.0 mL of anhydrous acetonitrile ( CH3​CN ).

  • Catalyst Addition: Add BEMP (0.1 mmol, 10 mol%) dropwise at room temperature. Stir the reaction mixture vigorously.

  • Quenching: Upon validated completion (see section 4.3), quench the reaction with saturated aqueous NH4​Cl (5 mL) to neutralize the superbase and halt any latent fluoride activity.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Trustworthiness: The 19F NMR Self-Validating System

A robust protocol must not rely on ambiguous visual cues (like TLC smearing). This workflow utilizes 19F NMR spectroscopy as an absolute, self-validating tracking system.

  • The Baseline: The starting N-Boc-fluorosulfonyl piperidine features a highly diagnostic, sharp singlet in the 19F NMR spectrum, typically located between +38 to +55 ppm (referenced to internal CFCl3​ or α,α,α -trifluorotoluene)[5].

  • The Validation: Because 19F has 100% natural isotopic abundance and a massive chemical shift range, there is zero background interference from the solvent or the piperidine scaffold. By withdrawing 50 µL aliquots and analyzing them in CD3​CN , the reaction's progress is tracked mathematically. The reaction is deemed 100% complete only when the +50 ppm signal entirely vanishes, confirming the total consumption of the hazardous fluorosulfonyl electrophile.

References

  • NextSDS. "tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate — Chemical Substance Information". Available at:[Link]

  • NextSDS. "tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate — Chemical Substance Information". Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Sulfur fluoride exchange". Available at:[Link]

  • Royal Society of Chemistry (RSC). "Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates". Available at:[Link]

Sources

Exploratory

Exact mass and molecular weight of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

An In-depth Technical Guide to tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, a pivotal bu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry and drug discovery. We delve into its fundamental chemical properties, distinguishing between molecular weight and exact mass, and detail its synthesis and analytical characterization. The guide illuminates the unique reactivity of the sulfonyl fluoride "warhead," its applications in developing targeted covalent inhibitors, and its role within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. One side is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, rendering it stable for subsequent synthetic modifications. The other key feature is the aliphatic sulfonyl fluoride (-SO₂F) group, which serves as a reactive electrophilic center.

A critical distinction for analytical purposes, particularly in mass spectrometry, is the difference between molecular weight and exact mass.

  • Molecular Weight (or Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. It is calculated using the standard atomic weight of each element.

  • Exact Mass (or Monoisotopic Mass): This is the mass of the molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S, ¹⁹F). High-resolution mass spectrometry measures the exact mass, providing an unambiguous confirmation of the elemental composition.[1][2][3]

The key quantitative and physical properties of this compound are summarized below.

PropertyValueSource
Chemical Name tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate[4]
CAS Number 2137589-84-3[4]
Molecular Formula C₁₀H₁₈FNO₄SCalculated
Molecular Weight 267.32 g/mol Calculated
Exact Mass 267.09405 DaCalculated
Physical Appearance White to pale yellow powder or solidAnalog Data[5]
Solubility Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol.General Chemical Knowledge

The Chemistry and Application of the Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride (SF) moiety is increasingly recognized as a "privileged" electrophilic warhead in the design of covalent inhibitors and chemical probes.[4] Its utility stems from a finely tuned balance of stability and reactivity. Unlike the more reactive sulfonyl chlorides, the S-F bond is significantly more stable to hydrolysis under physiological conditions, allowing a molecule to reach its biological target intact.

Once at the target site, the SF group can react with various nucleophilic amino acid residues. While traditional covalent drugs often target the highly nucleophilic cysteine, SFs expand the targeting landscape by forming stable covalent bonds with residues such as lysine, tyrosine, serine, threonine, and histidine. This is particularly advantageous as these residues are often present in protein binding pockets that lack a reactive cysteine.

The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage. This mechanism is the cornerstone of its application in creating highly specific and durable covalent inhibitors.

Diagram: Covalent Modification of a Lysine Residue

This diagram illustrates the mechanism by which tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate can covalently modify the side chain of a lysine residue within a target protein.

G cluster_reactants Reactants cluster_ts Reaction cluster_products Products Compound tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate TS Nucleophilic Attack Compound->TS Protein Target Protein with Nucleophilic Lysine (Lys-NH2) Protein->TS CovalentAdduct Covalently Modified Protein (Stable Sulfonamide Bond) TS->CovalentAdduct Bond Formation Byproduct HF (Hydrofluoric Acid) TS->Byproduct Fluoride Displacement

Caption: Mechanism of covalent protein modification by a sulfonyl fluoride warhead.

This reactivity is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a set of near-perfect click chemistry reactions. SuFEx allows for the rapid, efficient, and modular assembly of complex molecules, making it a powerful tool for high-throughput screening and late-stage functionalization in drug discovery programs.

Synthesis and Purification Workflow

The synthesis of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate typically involves the conversion of a more readily available precursor, such as the corresponding sulfonyl chloride. While specific industrial routes may vary, a representative laboratory-scale synthesis follows a logical progression from common starting materials.

Experimental Protocol: Representative Synthesis
  • Starting Material: The synthesis often begins with a commercially available piperidine derivative, such as tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

  • Fluorination: The sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetonitrile). An excess of a fluorinating agent, such as potassium fluoride (KF) often in the presence of a phase-transfer catalyst (e.g., 18-crown-6), is added.

  • Reaction: The mixture is heated under reflux for several hours to drive the halide exchange reaction to completion. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product obtained after solvent evaporation is purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate as a solid.

Diagram: General Synthesis and Purification Workflow

G Start Start: tert-butyl 4-(chlorosulfonyl) piperidine-1-carboxylate Reaction Step 1: Fluorination (e.g., KF, Phase-Transfer Catalyst, Acetonitrile, Heat) Start->Reaction Workup Step 2: Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Step 3: Purification (Silica Gel Chromatography) Workup->Purification Analysis Step 4: Quality Control (NMR, MS, HPLC) Purification->Analysis Final Final Product: Pure tert-butyl 4-(fluorosulfonyl) piperidine-1-carboxylate Analysis->Final

Caption: A representative workflow for the synthesis and purification of the title compound.

Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized compound, a panel of standard analytical techniques is employed.

Analytical TechniquePurpose & Expected Outcome
High-Resolution Mass Spectrometry (HRMS) Purpose: To confirm the elemental composition by measuring the exact mass. Expected Outcome: An observed m/z value corresponding to the calculated exact mass of the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) within a narrow mass tolerance (typically < 5 ppm). For C₁₀H₁₈FNO₄S, the expected exact mass is 267.09405 Da.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Purpose: To verify the molecular structure and confirm the absence of impurities. Expected Outcome: The ¹H NMR spectrum should show a characteristic singlet around 1.4-1.5 ppm for the nine equivalent protons of the t-butyl group, along with complex multiplets for the piperidine ring protons. The ¹³C NMR will show distinct signals for the carbonyl carbon, the quaternary carbon of the t-butyl group, and the various carbons of the piperidine ring.
High-Performance Liquid Chromatography (HPLC) Purpose: To determine the purity of the compound. Expected Outcome: A single major peak in the chromatogram, typically with a purity of >95% as determined by the peak area percentage.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with reactive chemical compounds.

  • Hazard Classification: This compound is classified as causing severe skin burns and eye damage.[4][6] It may also cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[7]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[6]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

Conclusion

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is more than a simple chemical reagent; it is an enabling tool for modern chemical biology and drug discovery. Its unique combination of a stable yet reactive sulfonyl fluoride warhead and a versatile Boc-protected piperidine scaffold makes it an invaluable building block. A thorough understanding of its properties, reactivity, and handling is essential for researchers aiming to design the next generation of targeted covalent therapies and sophisticated chemical probes.

References

  • Chemical Substance Information for tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate. NextSDS. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated SuFEx Click Chemistry Protocols Using tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Executive Summary & Strategic Utility As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry matures into a cornerstone of modular synthesis and drug discovery, the demand for highly stable, functionalizable building blocks h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry matures into a cornerstone of modular synthesis and drug discovery, the demand for highly stable, functionalizable building blocks has surged[1]. tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS: 2137589-84-3) represents a privileged aliphatic SuFEx hub. By combining a universally valuable piperidine pharmacophore (protected by a Boc group) with a highly stable aliphatic sulfonyl fluoride warhead, this compound serves as an ideal precursor for synthesizing complex sulfonamides, sulfonates, and irreversible covalent probes for fragment-based drug discovery[2][3].

This application note provides a comprehensive, causality-driven guide to activating and coupling this aliphatic sulfonyl fluoride using state-of-the-art Accelerated SuFEx Click Chemistry (ASCC) and nucleophilic relay catalysis.

Mechanistic Causality: The Stability-Reactivity Paradox

To successfully utilize tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, researchers must understand the fundamental differences between aliphatic sulfonyl fluorides and traditional sulfonyl chlorides.

  • Thermodynamic Stability & Resistance to Reduction: Unlike sulfonyl chlorides, which readily undergo heterolytic cleavage and are highly sensitive to moisture, the S(VI)-F bond in aliphatic sulfonyl fluorides is exceptionally stable to thermolysis, reduction, and aqueous environments. They exhibit nearly inert reactivity even in refluxing aniline unless specifically activated.

  • The Aliphatic Challenge: Aliphatic sulfonyl fluorides are inherently less electrophilic than their aryl counterparts. Furthermore, when coupling with aliphatic alcohols, the resulting aliphatic sulfonates are prone to competing S_N2 degradation pathways.

  • Accelerated SuFEx Click Chemistry (ASCC): To overcome this activation barrier without resorting to harsh thermal conditions, we employ ASCC. This method relies on the synergistic interplay between a strong, hindered base—2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base)—and a silicon additive, hexamethyldisilazane (HMDS)[4]. BTMG activates the nucleophile, while HMDS acts as a "fluoride sink." The formation of the incredibly strong Si-F bond in the volatile byproduct fluorotrimethylsilane (TMS-F) provides an overwhelming thermodynamic driving force that pulls the reaction to completion[4].

  • Nucleophilic Relay Catalysis for Amines: When synthesizing sulfonamides, direct amidation can be sluggish. Utilizing 1-hydroxybenzotriazole (HOBt) as a co-catalyst alongside 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) creates a highly reactive transient sulfonylbenzotriazole intermediate, dramatically accelerating S-N bond formation[5][6].

SuFEx Activation Pathway Visualization

SuFEx_Pathway A tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (Stable Aliphatic S-F Hub) B Catalytic Activation (BTMG/HMDS or DBU/HOBt) A->B Initiation C Amine Nucleophiles (R-NH2 / R2NH) B->C + Amines D Alcohol Nucleophiles (Ar-OH / R-OH) B->D + Alcohols E Sulfonamide Product (S-N Linkage) C->E SuFEx Coupling F Sulfonate Product (S-O Linkage) D->F SuFEx Coupling G TMS-F + Byproducts (Thermodynamic Sink) E->G Fluoride Trapping F->G Fluoride Trapping

Mechanistic workflow of Accelerated SuFEx Click Chemistry (ASCC) for aliphatic sulfonyl fluorides.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for coupling tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate with various nucleophile classes.

Nucleophile ClassCatalyst SystemAdditiveSolventTempTimeExpected Yield
Aryl Alcohols (Phenols) BTMG (5 mol%)HMDS (1.5 eq)MeCNRT30 min90–98%
Primary Alkyl Alcohols BTMG (20 mol%)HMDS (1.5 eq)MeCNRT2 h80–90%
Primary Amines DBU (20 mol%)HOBt (10 mol%)TolueneRT4 h85–95%
Secondary Amines BTMG (10 mol%)NoneMeCNRT1 h85–92%

Note: Yields are based on isolated, chromatographically purified products. Alkyl alcohols require elevated BTMG loading (20 mol%) to outcompete potential S_N2 degradation of the resulting sulfonate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Piperidine-Derived Sulfonates via ASCC (O-Nucleophiles)

This protocol utilizes the BTMG/HMDS synergistic system to couple the aliphatic sulfonyl fluoride with phenols or primary aliphatic alcohols[4].

Reagents & Equipment:

  • tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Target Alcohol/Phenol (1.0 equiv, 0.5 mmol)

  • Hexamethyldisilazane (HMDS) (1.5 equiv, 0.75 mmol)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (5–20 mol%)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

  • Dry 10 mL glass vial with a PTFE-lined cap and magnetic stir bar.

Step-by-Step Methodology:

  • Substrate Dissolution: In the dry vial, dissolve the sulfonyl fluoride (133.6 mg, 0.5 mmol) and the target alcohol (0.5 mmol) in 2.0 mL of anhydrous MeCN.

    • Causality: MeCN is the optimal solvent for ASCC as it stabilizes the highly polar transition states during S-F bond cleavage without participating in the reaction.

  • Introduction of the Silicon Sink: Add HMDS (156 µL, 0.75 mmol) to the stirring solution.

    • Causality: HMDS must be introduced before the base catalyst. If BTMG activates the sulfonyl fluoride without HMDS present, the extruded "naked" fluoride ion can lead to catalyst poisoning or unwanted side reactions. Pre-loading HMDS ensures immediate capture of fluoride to form TMS-F[4].

  • Catalytic Initiation: Add BTMG to the mixture. For phenols, add 5 mol% (5.2 µL). For primary alkyl alcohols, elevate the loading to 20 mol% (20.8 µL).

    • Causality: Alkyl alcohols are significantly less acidic and less nucleophilic than phenols. The 20 mol% loading ensures rapid conversion, minimizing the time the sensitive aliphatic sulfonate product spends in the presence of unreacted nucleophiles, thereby preventing S_N2 cleavage.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is self-validating: as TMS-F and ammonia gas are generated as byproducts, the reaction will cleanly shift to a single new spot/peak with no intermediate species.

  • Workup & Purification: Once complete (typically 30–120 mins), concentrate the mixture under reduced pressure. Because the byproducts (TMS-F, NH3, and excess HMDS) are highly volatile, the crude mixture is exceptionally clean. Purify the residue via standard silica gel flash chromatography to isolate the pure sulfonate.

Protocol B: Synthesis of Piperidine-Derived Sulfonamides (N-Nucleophiles)

This protocol employs a nucleophilic relay catalysis strategy using DBU and HOBt to achieve rapid amidation of the aliphatic S(VI)-F bond[5][6].

Reagents & Equipment:

  • tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Target Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%, 0.1 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (10 mol%, 0.05 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Dissolve the sulfonyl fluoride (133.6 mg, 0.5 mmol) and the amine (0.6 mmol) in 2.0 mL of anhydrous toluene.

    • Causality: Toluene is preferred here over highly polar solvents to suppress the background hydrolysis of the highly reactive HOBt-sulfonyl intermediate, ensuring the amine outcompetes any trace moisture[5].

  • Addition of the Relay Catalyst: Add HOBt (6.8 mg, 0.05 mmol) followed by DBU (15 µL, 0.1 mmol).

    • Causality: DBU alone struggles to efficiently catalyze aliphatic sulfonyl fluoride amidation due to the high activation energy of the S-F bond. HOBt acts as a highly efficient nucleophilic catalyst, attacking the S(VI) center to form a transient, highly reactive sulfonylbenzotriazole species. DBU acts as a proton shuttle, deprotonating the amine to rapidly intercept this intermediate[6].

  • Incubation: Stir the reaction at room temperature for 2 to 6 hours. The reaction progress can be visually validated if the amine is bulky, as the formation of the DBU-HF salt may result in a slight turbidity in the non-polar toluene solvent.

  • Workup: Dilute the reaction with Ethyl Acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) to remove the HOBt and DBU-HF salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting sulfonamide via flash chromatography.

Sources

Application

Application Notes &amp; Protocols: N-Boc-4-(fluorosulfonyl)piperidine in Modern Drug Discovery

Introduction: A Privileged Scaffold Meets a Powerful Warhead In the landscape of modern pharmaceutical development, the pursuit of highly selective and potent therapeutics is paramount. This has led to a resurgence of in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Meets a Powerful Warhead

In the landscape of modern pharmaceutical development, the pursuit of highly selective and potent therapeutics is paramount. This has led to a resurgence of interest in targeted covalent inhibitors (TCIs), molecules that form a stable, covalent bond with their biological target, often resulting in enhanced potency and a prolonged duration of action.[1] At the intersection of this trend and the established success of privileged structural motifs lies N-Boc-4-(fluorosulfonyl)piperidine .

This reagent uniquely combines two powerful features:

  • The Piperidine Scaffold: The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals, recognized for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile scaffold for engaging with biological targets.[2][3][4]

  • The Sulfonyl Fluoride Warhead: The sulfonyl fluoride (-SO₂F) group is a remarkably stable yet selectively reactive electrophile. Its unique reactivity-stability balance makes it an ideal "warhead" for TCIs and a key component in the next generation of click chemistry: Sulfur(VI) Fluoride Exchange (SuFEx).[5]

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging N-Boc-4-(fluorosulfonyl)piperidine in the synthesis of novel chemical probes and drug candidates.

The Chemistry of Sulfonyl Fluorides: Beyond the Chloride Analogue

For decades, sulfonyl chlorides (-SO₂Cl) were the default reagents for synthesizing sulfonamides and sulfonate esters. However, their high reactivity often leads to poor stability, limited functional group tolerance, and undesirable side reactions. Sulfonyl fluorides (-SO₂F) present a superior alternative for drug discovery applications.[5]

The key distinction lies in the properties of the S-F bond. It is significantly more stable to hydrolysis and reduction than the S-Cl bond. Yet, under specific catalytic conditions or when presented with a potent nucleophile (like an activated amino acid residue in a protein's binding pocket), the S-F bond becomes highly reactive. This "spring-loaded" reactivity is the cornerstone of SuFEx chemistry, a concept pioneered by K. Barry Sharpless.[5][6]

Key Advantages of Sulfonyl Fluorides in Drug Discovery:

  • High Stability: They are compatible with a wide range of synthetic conditions, including aqueous environments, and can be carried through multi-step syntheses.

  • Chemoselectivity: They react cleanly and exclusively at the sulfur center, avoiding the side reactions common with sulfonyl chlorides.

  • Tunable Reactivity: While stable in isolation, their reactivity can be precisely controlled, making them ideal for targeting specific nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine.[5][7]

Core Application: A Workflow for Covalent Inhibitor Synthesis

N-Boc-4-(fluorosulfonyl)piperidine is an exemplary building block for constructing libraries of potential covalent inhibitors. The general workflow involves modifying the piperidine core, followed by the crucial SuFEx reaction to link it to a target-binding scaffold.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Covalent Coupling cluster_2 Phase 3: Final Product A N-Boc-4-(fluorosulfonyl)piperidine (Starting Material) B Boc Deprotection (e.g., TFA, HCl) A->B C 4-(Fluorosulfonyl)piperidine Salt B->C E SuFEx Reaction (Base-mediated coupling) C->E D Target-Binding Moiety (e.g., Aryl amine, phenol) D->E F Crude Covalent Conjugate E->F G Purification (Chromatography) F->G H Final Covalent Inhibitor / Probe G->H I Biological Screening H->I

Caption: General workflow for synthesizing covalent inhibitors using N-Boc-4-(fluorosulfonyl)piperidine.

Experimental Protocol: Synthesis of a Model Piperidine-4-Sulfonamide

This protocol details the synthesis of a model sulfonamide via a two-step process: Boc deprotection of N-Boc-4-(fluorosulfonyl)piperidine followed by a SuFEx reaction with a representative aromatic amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-4-(fluorosulfonyl)piperidine>95%CommercialStore under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercial
Trifluoroacetic acid (TFA)Reagent GradeCommercialCorrosive. Handle with care.
Aniline (or other nucleophile)Reagent GradeCommercial
Triethylamine (TEA) or DIPEAReagent GradeCommercial
Diethyl etherReagent GradeCommercialFor precipitation.
Ethyl acetate, HexanesHPLC GradeCommercialFor chromatography.
Saturated aq. NaHCO₃, Brine-Lab PreparedFor workup.
Anhydrous Na₂SO₄ or MgSO₄-CommercialFor drying.
Round-bottom flasks, magnetic stir bars--
Silica gel for flash chromatography60 Å, 230-400 meshCommercial
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: All steps should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.[9]

  • Handling TFA: Trifluoroacetic acid is highly corrosive. Dispense with care and have a sodium bicarbonate solution ready for neutralization of spills.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[8]

Step-by-Step Methodology

Part A: Boc Deprotection

Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. Strong acids like TFA or HCl in an organic solvent efficiently cleave the carbamate to liberate the free amine, producing gaseous byproducts (isobutylene, CO₂) that are easily removed.[10][11]

  • Preparation: In a round-bottom flask, dissolve N-Boc-4-(fluorosulfonyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the crude 4-(fluorosulfonyl)piperidine trifluoroacetate salt. This salt is often a viscous oil or solid.

  • Isolation: Add cold diethyl ether to the residue and triturate to induce precipitation of the salt. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum. The salt can often be used in the next step without further purification.

Part B: SuFEx Coupling Reaction

Causality: The SuFEx reaction is the nucleophilic attack of an amine on the electrophilic sulfur center of the sulfonyl fluoride. A non-nucleophilic base (like TEA or DIPEA) is required to deprotonate the amine nucleophile (or the ammonium salt from Part A) and to scavenge the HF byproduct, driving the reaction to completion.[6]

SuFEx_Mechanism cluster_0 SuFEx Reaction Piperidine-SO2F R'-SO₂F Sulfonamide R'-SO₂-NH-R Piperidine-SO2F->Sulfonamide Piperidine-SO2F->Sulfonamide Amine R-NH₂ Amine->Sulfonamide Nucleophilic Attack Amine->Sulfonamide Base Base HF_Base Base·HF Base->HF_Base Base->HF_Base

Caption: Simplified representation of the SuFEx reaction to form a sulfonamide.

  • Preparation: To a solution of the amine nucleophile (e.g., aniline, 1.0 eq.) in DCM or THF (0.1-0.2 M), add triethylamine (TEA) (2.5-3.0 eq.).

  • Addition: Add a solution of the 4-(fluorosulfonyl)piperidine salt (from Part A, 1.1 eq.) dissolved in a minimal amount of DCM.

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive nucleophiles.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.[10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient base; Sterically hindered nucleophile.Increase equivalents of base to 3.0. Increase reaction temperature to 40-50 °C or extend reaction time.
Low Yield Incomplete Boc deprotection; Product loss during workup.Ensure deprotection is complete by TLC/LC-MS before proceeding. Minimize aqueous washes if product has high polarity.
Side Products Reaction of nucleophile with solvent or impurities.Use high-purity, anhydrous solvents. Ensure starting materials are pure.

Conclusion

N-Boc-4-(fluorosulfonyl)piperidine is a high-value, versatile building block for modern drug discovery. Its strategic design allows for the seamless integration of the pharmacologically relevant piperidine core with the robust and selective sulfonyl fluoride warhead. By mastering the straightforward protocols for Boc deprotection and SuFEx coupling, researchers can rapidly generate diverse libraries of novel sulfonamides and sulfonate esters for screening as targeted covalent inhibitors and chemical probes, accelerating the path toward new and more effective medicines.

References

  • Apollo Scientific. (2023, August 3). Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected.
  • MilliporeSigma. (2025, September 23).
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid.
  • Fisher Scientific. (2011, May 5). Safety Data Sheet: N-BOC-Piperidine-4-carbonitrile.
  • Design and Synthesis of Covalent Inhibitors of FabA. (n.d.). PMC.
  • Chemos GmbH & Co.KG.
  • Kim, H., Hwang, Y. S., Kim, M., & Park, S. B. (n.d.). Recent advances in the development of covalent inhibitors. RSC Publishing.
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2023, October 27).
  • WuXi AppTec. (2025, February 24). Targeted Covalent Inhibitor Synthesis. YouTube.
  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ChemicalBook. (n.d.). Synthesis of N-Boc 4-piperidone.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • WuXi RCS. (2024, November 25). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Method

How to use tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate in late-stage functionalization

Application Note: Late-Stage Functionalization via SuFEx Click Chemistry Using tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate Executive Summary & Strategic Context In modern drug discovery, Late-Stage Functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization via SuFEx Click Chemistry Using tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Executive Summary & Strategic Context

In modern drug discovery, Late-Stage Functionalization (LSF) is a critical strategy for rapidly diversifying active pharmaceutical ingredients (APIs) to optimize their pharmacokinetic and pharmacodynamic properties[1]. Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by K. Barry Sharpless, has emerged as a premier click chemistry methodology for LSF due to the extraordinary stability of the S(VI)-F bond and its highly predictable reactivity under specific catalytic conditions.

tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS: 2137589-84-3) is a highly valuable SuFEx building block. It allows researchers to seamlessly append a piperidine-4-sulfonyl pharmacophore—a privileged motif in medicinal chemistry—onto complex molecules. Because the piperidine nitrogen is Boc-protected, the reagent is bench-stable and prevents unwanted oligomerization, allowing for precise, controlled functionalization of O- and N-nucleophiles on the target API.

Mechanistic Insights: Overcoming the Alkyl Sulfonyl Fluoride Reactivity Gap

As a Senior Application Scientist, it is crucial to understand that not all SuFEx reagents behave identically. While aryl sulfonyl fluorides are highly electrophilic, alkyl sulfonyl fluorides like our piperidine derivative lack an adjacent conjugated π -system, rendering them significantly less reactive[2]. This intrinsic stability is advantageous for shelf-life and functional group tolerance, but it dictates that standard SuFEx conditions (e.g., mild triethylamine) will fail.

To achieve high-yielding LSF, we must employ specific catalytic activation modes based on the target nucleophile:

  • O-Nucleophiles (Phenols): The reaction requires strong, non-nucleophilic organosuperbases such as BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or DBU. These bases quantitatively deprotonate the phenol to generate a highly nucleophilic phenoxide anion that can successfully attack the less electrophilic S(VI) center[2].

  • N-Nucleophiles (Amines): Direct reaction with aliphatic sulfonyl fluorides is notoriously sluggish. We utilize nucleophilic catalysis via HOBt (1-hydroxybenzotriazole)[3]. HOBt attacks the sulfonyl fluoride, displacing the fluoride ion to form a transient, highly reactive sulfonimidate intermediate. This intermediate is then rapidly intercepted by the target amine to form the stable sulfonamide linkage.

SuFEx_Mechanisms Reagent tert-Butyl 4-(fluorosulfonyl) piperidine-1-carboxylate CatBase Organobase Activation (BTMG / DBU) Reagent->CatBase CatNu Nucleophilic Catalysis (HOBt / DIPEA) Reagent->CatNu Phenol Phenolic API (Ar-OH) Phenol->CatBase Amine Amine API (R-NH2) Amine->CatNu ProductO Aryl Piperidine-4-sulfonate (R-SO2-O-Ar) CatBase->ProductO - HF ProductN Piperidine-4-sulfonamide (R-SO2-NH-R) CatNu->ProductN - HF

SuFEx mechanistic pathways for O- and N-nucleophiles using specific catalytic activation.

Quantitative Data: Optimized Reaction Parameters

To streamline your LSF campaigns, the following table summarizes the validated reaction conditions required to functionalize different API nucleophiles using tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate.

Target API NucleophileRecommended Catalyst / BaseSolvent SystemTemperature & TimeExpected YieldAnalytical Mass Shift (Δm)
Electron-Rich Phenols BTMG (20 mol%) or DBU (1.5 eq)Acetonitrile (MeCN)60 °C, 2–4 h75–95%+247.3 Da
Electron-Deficient Phenols BTMG (5 mol%)Acetonitrile (MeCN)RT, 1–2 h85–98%+247.3 Da
Aliphatic Amines (1°/2°) HOBt (20 mol%) + DIPEA (2.0 eq)DMF or MeCN60 °C, 12 h60–85%+247.3 Da
Anilines (Aromatic Amines) Ca(NTf₂)₂ (10 mol%) + DABCOMeCN80 °C, 16 h50–70%+247.3 Da

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure a self-validating workflow.

Protocol A: LSF of Phenolic APIs (Synthesis of Aryl Piperidine-4-sulfonates)

Causality Note: Acetonitrile is selected as the solvent because it solubilizes both the highly polar organobase intermediates and the hydrophobic Boc-protected reagent, while remaining inert to SuFEx conditions.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the Phenolic API (0.5 mmol, 1.0 eq) and tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (0.6 mmol, 1.2 eq) in anhydrous MeCN (2.5 mL).

  • Activation: Add BTMG (0.1 mmol, 0.2 eq) dropwise. Validation Check: A slight color change (often yellow/orange) indicates the formation of the phenoxide anion.

  • Reaction: Seal the vial and stir at 60 °C for 2 hours.

  • Monitoring: Analyze a 10 µL aliquot via LC-MS. Validation Check: Look for the disappearance of the API mass and the emergence of the product peak at [API + 247.3] m/z.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: LSF of Amine APIs (Synthesis of Piperidine-4-sulfonamides)

Causality Note: HOBt is utilized here not as a coupling reagent (as in peptide synthesis), but as a transient nucleophile that breaks the robust S(VI)-F bond of the alkyl sulfonyl fluoride, facilitating subsequent amine attack.

  • Preparation: Dissolve the Amine API (0.5 mmol, 1.0 eq), the SuFEx reagent (0.75 mmol, 1.5 eq), and HOBt (0.1 mmol, 0.2 eq) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (1.0 mmol, 2.0 eq) to act as an HF scavenger and maintain the basicity required for HOBt deprotonation.

  • Reaction: Stir at 60 °C for 12 hours.

  • Monitoring: Confirm reaction completion via LC-MS ([API + 247.3] m/z).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the organic layer extensively with 5% LiCl aqueous solution (3 × 10 mL) to remove residual DMF and HOBt.

Protocol C: Post-SuFEx Boc Deprotection

To unveil the basic piperidine nitrogen for improved aqueous solubility or subsequent derivatization:

  • Dissolve the purified SuFEx product from Protocol A or B in Dichloromethane (DCM, 2 mL).

  • Add Trifluoroacetic Acid (TFA, 0.5 mL) dropwise at 0 °C.

  • Stir at room temperature for 1 hour.

  • Validation Check: LC-MS will show a mass shift of -100.1 Da (loss of the Boc group) and a significantly earlier retention time due to increased polarity.

  • Evaporate the volatiles under a stream of N₂ to yield the target compound as a TFA salt.

High-Throughput LSF Workflow Integration

For drug development professionals, this chemistry is highly amenable to miniaturization. As demonstrated by Dong and Sharpless, SuFEx can be performed directly in 96-well plates for in situ biological screening[1]. Because the SuFEx byproducts (trace fluoride and benign bases) often do not interfere with cellular assays, the crude reaction mixtures can be diluted directly into assay buffers, drastically accelerating structure-activity relationship (SAR) campaigns.

LSF_Workflow Step1 API Library (96-Well Plate) Step2 Add SuFEx Reagent + Catalyst Step1->Step2 Step3 Incubation (RT to 60°C) Step2->Step3 Step4 In Situ Biological Screening Step3->Step4

High-throughput Late-Stage Functionalization workflow in 96-well plates for rapid screening.

References

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx)
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Journal of the American Chemical Society
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS C
  • Accelerated SuFEx Click Chemistry For Modular Synthesis N
  • Tert-butyl-4-phenylamino-piperidine-1-carboxylate (CAS 2137589-84-3)

Sources

Application

Application Note: High-Yield Synthesis of Piperidine-Based Sulfonamides via Fluorosulfonyl (SuFEx) Building Blocks

Executive Summary Piperidine-based sulfonamides are ubiquitous pharmacophores in modern drug discovery, offering tunable lipophilicity and highly predictable hydrogen-bonding networks. Historically, the synthesis of thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-based sulfonamides are ubiquitous pharmacophores in modern drug discovery, offering tunable lipophilicity and highly predictable hydrogen-bonding networks. Historically, the synthesis of these motifs relied on sulfonyl chlorides, which suffer from poor shelf-stability, moisture sensitivity, and competing hydrolysis pathways. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this paradigm. By utilizing fluorosulfonyl (-SO₂F) building blocks, chemists can achieve near-quantitative yields with exquisite chemoselectivity. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the calcium-catalyzed SuFEx coupling of piperidine derivatives.

The SuFEx Paradigm in Piperidine Functionalization

Sulfonyl fluorides are exceptionally stable compared to their chloride counterparts. The S–F bond possesses a high bond dissociation energy, rendering these building blocks resistant to reductive cleavage and ambient hydrolysis [1]. Recent advances have enabled the synthesis of complex, saturated heterocyclic aminosulfonyl fluorides—such as 1-(fluorosulfonyl)piperidine-4-carboxylic acid—which serve as robust, protecting-group-free scaffolds for late-stage functionalization [2]. Furthermore, these reagents can be synthesized directly from unactivated amines and acids via decarboxylative halosulfonylation, streamlining library generation [3].

Mechanistic Causality: Overcoming the S-F Activation Barrier

Because the -SO₂F group is highly stable, it requires specific catalytic activation to undergo nucleophilic substitution with secondary amines like piperidine. The protocol described herein utilizes a synergistic dual-activation system:

  • Lewis Acid Activation: Calcium bistriflimide [Ca(NTf₂)₂] coordinates to the sulfonyl oxygen and the fluorine atom, polarizing the S–F bond.

  • Brønsted Base Activation: 1,4-Diazabicyclo[2.2.2]octane (DABCO) deprotonates the incoming piperidine nucleophile, significantly increasing its nucleophilicity.

The Causality of Fluoride Scavenging: A critical failure point in early SuFEx methodologies was product inhibition caused by liberated fluoride ions strongly coordinating to the calcium catalyst. To ensure true catalytic turnover, 1,1,3,3-Tetramethyldisiloxane (TMDS) is introduced as an irreversible fluoride scavenger, trapping the fluoride ion and driving the reaction equilibrium forward [4].

G A Sulfonyl Fluoride (R-SO₂F) + Piperidine B Ca(NTf₂)₂ Coordination (Lewis Acid Activation) A->B Catalyst Addition C DABCO-Mediated Deprotonation B->C Base Addition D Nucleophilic Attack (S-F Bond Cleavage) C->D Transition State E Piperidine Sulfonamide Product D->E TMDS Scavenges F⁻

Mechanistic pathway of Ca(NTf2)2/DABCO-catalyzed SuFEx for sulfonamide synthesis.

Comparative Efficacy Data

To justify the transition from traditional sulfonyl chloride chemistry to SuFEx, the following table summarizes the quantitative and qualitative advantages of the fluorosulfonyl approach for piperidine functionalization.

ParameterTraditional Sulfonyl Chloride CouplingSuFEx (Fluorosulfonyl) Coupling
Reagent Stability Highly moisture-sensitive; prone to rapid hydrolysisBench-stable; resistant to hydrolysis [5]
Chemoselectivity Poor; reacts indiscriminately with OH and NH₂ groupsExcellent; highly specific to activated amines
Catalyst Requirement Stoichiometric base (e.g., TEA, DIPEA)Catalytic Lewis acid/Brønsted base (Ca/DABCO)
Reaction Conditions Often requires rigorous drying and sub-zero temperaturesMild ambient conditions; tolerates trace moisture
Average Yield 50–75% (limited by competing side reactions)85–98% (highly efficient S-F cleavage)
Byproduct Management Generates corrosive HCl (requires neutralization)Generates inert silyl fluorides (via TMDS)

Experimental Methodologies (Self-Validating Protocol)

This protocol is designed as a self-validating system. By incorporating specific in-process controls (e.g., ¹⁹F NMR monitoring), researchers can definitively verify the success of the S-F bond cleavage before proceeding to workup, preventing the loss of valuable intermediates.

Reagent Preparation
  • Substrates: Aryl/Alkyl Sulfonyl Fluoride (1.0 equiv), Piperidine derivative (1.05 equiv).

  • Catalyst System: Calcium bistriflimide [Ca(NTf₂)₂] (10 mol%), DABCO (20 mol%).

  • Scavenger: 1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

The SuFEx Coupling Protocol
  • Reaction Setup: In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Ca(NTf₂)₂ (10 mol%) and DABCO (20 mol%) under an argon atmosphere.

  • Substrate Addition: Introduce the piperidine derivative (1.05 equiv) followed by the fluorosulfonyl building block (1.0 equiv).

  • Solvent & Scavenger Injection: Add anhydrous THF to achieve a substrate concentration of 0.25 M. Immediately inject TMDS (2.0 equiv) via a microsyringe. Note: The immediate addition of TMDS is critical to prevent the accumulation of fluoride ions, which will otherwise poison the calcium catalyst.

  • Incubation & Validation: Stir the reaction mixture at room temperature (20–25 °C) for 24 hours.

    • Self-Validation Step: Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The complete disappearance of the characteristic -SO₂F signal (typically between +50 to +60 ppm) confirms quantitative conversion. Alternatively, monitor via TLC (Hexanes/EtOAc, 7:3) using a KMnO₄ stain to visualize the consumption of the secondary amine.

Workup and Isolation
  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure piperidine-based sulfonamide.

Workflow S1 1. Reagent Prep Dry THF, Ar atm S2 2. Catalyst Loading 10 mol% Ca(NTf₂)₂ 20 mol% DABCO S1->S2 S3 3. SuFEx Reaction Substrates + TMDS S2->S3 S4 4. Incubation Stir 24h at RT S3->S4 S5 5. Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for the SuFEx coupling protocol.

References

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis. Inorganic Chemistry, 2022.[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 2024.[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 2023.[Link]

  • Saturated heterocyclic aminosulfonyl fluorides - novel scaffolds for protecting-group free synthesis of sulfonamides. European Journal of Organic Chemistry, 2016.[Link]

Sources

Method

Application Notes &amp; Protocols: N-Boc Deprotection Strategies for 4-(Fluorosulfonyl)piperidine Derivatives

Introduction: The Synthetic Challenge and Opportunity In contemporary drug discovery and chemical biology, the 4-(fluorosulfonyl)piperidine moiety has emerged as a valuable scaffold. The sulfonyl fluoride group (-SO₂F) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity

In contemporary drug discovery and chemical biology, the 4-(fluorosulfonyl)piperidine moiety has emerged as a valuable scaffold. The sulfonyl fluoride group (-SO₂F) is a uniquely reactive yet stable functional group, increasingly utilized as a covalent warhead for targeting serine, threonine, and tyrosine residues in proteins, a testament to its role in the development of selective covalent inhibitors.[1][2] The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a versatile three-dimensional framework for optimizing pharmacokinetic and pharmacodynamic properties.

The synthesis of complex molecules bearing this scaffold invariably requires a robust protecting group strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common choice for protecting the piperidine nitrogen due to its stability under a wide range of conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[3][4] Consequently, the efficient and selective cleavage of the N-Boc group is a critical step, often pivotal to the success of a synthetic campaign.

This guide provides an in-depth analysis of N-Boc deprotection protocols specifically tailored for substrates containing the 4-(fluorosulfonyl)piperidine core. We will explore the causality behind protocol choices, address the critical question of the sulfonyl fluoride group's stability, and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

Pillar 1: Understanding the Deprotection Mechanism

The cornerstone of selecting an appropriate deprotection strategy is a firm grasp of the underlying chemical mechanism. The acid-catalyzed removal of the N-Boc group is a classic example of a fragmentation reaction.

The process unfolds in a stepwise manner:

  • Protonation: A strong acid protonates the carbonyl oxygen of the carbamate.[5][6]

  • Fragmentation: This protonation event weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is energetically favorable as it generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[8]

Boc_Deprotection_Mechanism cluster_substrate N-Boc Protected Amine cluster_reagents Reagents cluster_intermediates Reaction Intermediates cluster_products Final Products BocAmine R₂N-Boc ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ Acid H⁺ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid (R₂N-COOH) ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tert-Butyl Cation ((CH₃)₃C⁺) ProtonatedBoc->tButylCation AmineSalt Amine Salt (R₂NH₂⁺ X⁻) CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tButylCation->Isobutylene - H⁺

Figure 1. Acid-Catalyzed N-Boc Deprotection Mechanism.

A critical consideration is the fate of the tert-butyl cation. It can be quenched by a nucleophilic scavenger, deprotonate to form isobutene gas, or potentially alkylate other nucleophilic sites on the substrate.[5] This necessitates careful selection of reaction conditions and, in some cases, the use of scavengers like anisole or thioanisole.[9]

Pillar 2: Stability of the Fluorosulfonyl Moiety

A primary concern for any chemist working with 4-(fluorosulfonyl)piperidine derivatives is the stability of the -SO₂F group during N-Boc deprotection. The fluorosulfonyl group is an electrophilic hub, and its integrity is paramount.

Authoritative studies and broad synthetic precedent confirm that sulfonyl fluorides exhibit remarkable stability.[1][2] They are generally resilient to the strongly acidic conditions required for Boc deprotection. Specifically, the -SO₂F moiety has been shown to be stable to:

  • Strong Protic Acids: Conditions such as 4M HCl in dioxane and concentrated Trifluoroacetic Acid (TFA) do not typically lead to hydrolysis or degradation of the sulfonyl fluoride group.[10][11]

  • Nucleophiles and Bases: While reactive toward specific protein residues under physiological conditions, the -SO₂F group is significantly less reactive than its sulfonyl chloride counterpart and is stable to many common synthetic reagents.[12]

This inherent robustness is a significant advantage, allowing for a wide range of standard Boc deprotection protocols to be employed without the need for specialized or overly mild conditions.

Pillar 3: Deprotection Protocols & Strategic Selection

The choice of deprotection method is dictated by factors such as the presence of other acid-labile groups, the desired final salt form of the product, and considerations of scale and reagent handling.

Decision_Workflow Start Start: N-Boc-4-(fluorosulfonyl)piperidine Derivative CheckAcidLabile Other Acid-Labile Groups (e.g., t-butyl esters, acetals)? Start->CheckAcidLabile CheckSaltForm Is the Hydrochloride Salt Form Desired? CheckAcidLabile->CheckSaltForm No UseThermal Protocol 3: Thermal Deprotection CheckAcidLabile->UseThermal Yes UseTFA Protocol 1: TFA in DCM CheckSaltForm->UseTFA No UseHCl Protocol 2: HCl in Dioxane/EtOAc CheckSaltForm->UseHCl Yes

Figure 2. Decision Workflow for Protocol Selection.
Comparative Overview of Standard Protocols
ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)Protocol 3: Thermal Methods
Typical Reagents 20-50% TFA in Dichloromethane (DCM)[13]4M HCl in 1,4-Dioxane or Ethyl Acetate[9][14]High-boiling polar solvents (e.g., TFE, Methanol, Water)[15][16][17]
Conditions 0 °C to Room Temp, 1-4 hoursRoom Temp, 1-18 hours120-240 °C (Microwave or Flow Reactor)[15][18]
Product Form Trifluoroacetate saltHydrochloride saltFree amine
Pros - Fast and efficient- Volatile reagent, easy to remove in vacuo- High substrate solubility- Directly yields crystalline HCl salt, aiding purification- Reagent is commercially available and cost-effective- Avoids strong acids, protecting sensitive groups- "Green" chemistry approach (no acid waste)[16]
Cons - Highly corrosive and toxic- TFA salts can be difficult to handle/hygroscopic- Requires basic workup to get free amine- Can be slower than TFA- Dioxane is a peroxide-forming solvent- Requires anhydrous conditions- High temperatures may degrade sensitive substrates- May require specialized equipment (flow/microwave reactor)
-SO₂F Stability Excellent [11]Excellent [10][11]Excellent

Experimental Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. TFA is highly corrosive and should be handled with extreme care.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is the most common and often fastest method for small-scale synthesis. The resulting amine trifluoroacetate salt is typically carried forward or neutralized to the free base.

Materials:

  • N-Boc-4-(fluorosulfonyl)piperidine derivative (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc-4-(fluorosulfonyl)piperidine derivative (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 equiv, typically as a 25-50% v/v solution in DCM) to the stirred solution.[19][13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM.

  • Work-up (to isolate free amine):

    • Carefully dissolve the residue in DCM or ethyl acetate.

    • Cool the solution to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, 4-(fluorosulfonyl)piperidine derivative.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is highly advantageous when the final product is desired as a stable, often crystalline, hydrochloride salt, which can simplify purification by precipitation and filtration.

Materials:

  • N-Boc-4-(fluorosulfonyl)piperidine derivative (1.0 equiv)

  • 1,4-Dioxane, anhydrous (or Ethyl Acetate)

  • 4M HCl solution in 1,4-Dioxane (commercially available)

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc-4-(fluorosulfonyl)piperidine derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.

  • Acid Addition: To the stirred solution at room temperature, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[14]

  • Precipitation & Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS. In many cases, the desired hydrochloride salt will precipitate out of the solution as a solid. The reaction may take anywhere from 2 to 18 hours.[14]

  • Isolation:

    • If a precipitate has formed, continue stirring for the allotted time, then add an excess of anhydrous diethyl ether to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual starting material.

    • Dry the solid under high vacuum to afford the pure 4-(fluorosulfonyl)piperidine hydrochloride.

  • Alternative Work-up (if no precipitation): If the product remains in solution, concentrate the reaction mixture in vacuo. The resulting residue can be triturated with diethyl ether to induce crystallization or purified by other standard methods.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, particularly with the HCl method, adding a small amount of a polar co-solvent like methanol can sometimes increase the reaction rate. Alternatively, gentle warming (30-40 °C) can be applied, but should be done cautiously.

  • Side Product Formation: The formation of tert-butylated byproducts is rare with piperidine substrates but can occur if other electron-rich aromatic rings are present. If this is suspected, adding a scavenger like anisole (1-2 equivalents) to the reaction mixture at the start can sequester the tert-butyl cation.

  • Product Isolation: If the hydrochloride salt is oily or difficult to crystallize, dissolving the crude material in a minimal amount of methanol and precipitating by the slow addition of diethyl ether is a reliable technique.

Conclusion

The N-Boc deprotection of 4-(fluorosulfonyl)piperidine derivatives is a robust and reliable transformation. The critical sulfonyl fluoride moiety is stable to the standard acidic conditions required for Boc cleavage, granting chemists access to a broad toolkit of established protocols. The choice between TFA and HCl is primarily a strategic one, based on the desired final product form and the acid sensitivity of other functional groups within the molecule. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently and efficiently execute this crucial synthetic step, accelerating their progress in drug discovery and development.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles. ACS Publications. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of N-Boc-4-(fluorosulfonyl)piperidine

Scientific Context & Mechanistic Rationale Sulfonyl fluorides have emerged as highly privileged electrophiles in chemical biology, drug discovery, and materials science. This paradigm shift was largely driven by the pion...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

Sulfonyl fluorides have emerged as highly privileged electrophiles in chemical biology, drug discovery, and materials science. This paradigm shift was largely driven by the pioneering Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry introduced by [1]. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to aqueous environments, reductive conditions, and standard chromatographic purification, reacting exclusively under specific activation (e.g., base or bifluoride catalysis)[1].

Within this chemical space, saturated heterocyclic aminosulfonyl fluorides—such as piperidine-4-sulfonyl fluoride—serve as highly versatile, three-dimensional scaffolds for the protecting-group-free synthesis of sulfonamides and PROTAC linkers[2]. As demonstrated by , these cyclic aliphatic sulfonyl fluorides exhibit excellent shelf-stability and modularity[3]. Structurally, the piperidine ring adopts a chair conformation, with the highly polarized sulfonyl fluoride group (S–F bond length: 1.58 Å) adopting an axial orientation to minimize steric hindrance[2].

While the traditional industrial synthesis of unprotected piperidine-4-sulfonyl fluoride relies on the direct, harsh chlorosulfonation of piperidine-4-thiol using chlorosulfonic acid[2], this approach is fundamentally incompatible with the acid-labile tert-butoxycarbonyl (Boc) protecting group. To circumvent Boc cleavage, this protocol utilizes a mild, two-step oxidative chlorination/fluorination sequence designed for high-fidelity scale-up.

Synthetic Strategy & Workflow

The synthesis relies on a two-stage transformation starting from N-Boc-piperidine-4-thiol:

  • Oxidative Chlorination : N-chlorosuccinimide (NCS) acts as a controlled source of electrophilic chlorine, safely oxidizing the thiol to the sulfonyl chloride without the severe exotherms or localized acidic hotspots associated with chlorine gas.

  • Halogen Exchange (Fluorination) : The intermediate sulfonyl chloride is subjected to nucleophilic fluorination using spray-dried potassium fluoride (KF). The addition of 18-crown-6 chelates the potassium cation, generating a highly reactive, "naked" fluoride anion that rapidly displaces the chloride.

SynthesisWorkflow SM N-Boc-piperidine-4-thiol (Starting Material) INT N-Boc-piperidine-4-sulfonyl chloride (Intermediate) SM->INT NCS, H2O, MeCN 10-15 °C, 2 h PROD N-Boc-4-(fluorosulfonyl)piperidine (Target Product) INT->PROD KF, 18-Crown-6, MeCN 60 °C, 12 h

Workflow for the two-step scale-up synthesis of N-Boc-4-(fluorosulfonyl)piperidine.

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory environments, all critical quantitative data and material equivalents for a 100-gram scale-up are summarized below.

Table 1: Material Equivalents and Scale-Up Quantities

Material MW ( g/mol ) Equivalents Mass/Volume Role
N-Boc-piperidine-4-thiol 217.33 1.00 100.0 g Starting Material
N-Chlorosuccinimide (NCS) 133.53 3.00 184.3 g Oxidant / Cl⁺ source
Water (Deionized) 18.02 10.0 82.8 mL Oxygen source
Acetonitrile (MeCN) 41.05 - 1.0 L Solvent
Potassium Fluoride (KF) 58.10 5.00 133.7 g Fluorinating Agent

| 18-Crown-6 | 264.32 | 0.10 | 12.2 g | Phase-transfer catalyst |

Table 2: Reaction Parameters and In-Process Controls (IPC)

Step Temp Range Time Expected Yield Primary IPC Method
1. Oxidative Chlorination 10–15 °C 2 h 85–90% Ellman's Reagent (Thiol consumption)

| 2. Halogen Exchange | 60 °C | 12 h | 92–95% | ¹⁹F NMR (Singlet at +36.7 ppm) |

Self-Validating Protocol: Step-by-Step Methodology

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. You must not proceed to the next operational phase until the analytical thresholds of the current phase are definitively met.

Phase 1: Oxidative Chlorosulfonation

Causality Focus: The stoichiometry dictates 3 equivalents of NCS to fully oxidize the sulfur atom from the -1 to the +6 oxidation state, while water acts as the oxygen source. Excess water (10 eq) ensures rapid oxidation kinetics while maintaining a homogenous aqueous phase.

  • Reactor Preparation : Equip a 3 L jacketed glass reactor with a mechanical stirrer (set to >400 RPM for optimal biphasic mass transfer), an internal temperature probe, and an addition funnel.

  • Substrate Dissolution : Dissolve N-Boc-piperidine-4-thiol (100.0 g, 460 mmol) in acetonitrile (800 mL) and deionized water (82.8 mL). Cool the mixture to 10 °C using the reactor jacket.

  • Controlled Oxidation : Suspend NCS (184.3 g, 1.38 mol) in acetonitrile (200 mL). Add this suspension portion-wise over 60 minutes.

    • Expert Insight: The exotherm is delayed. Portion-wise addition prevents a sudden temperature spike (>20 °C) that would cleave the Boc group or lead to over-oxidation to the sulfonic acid.

  • Maturation : Stir the reaction at 15 °C for 1 hour.

  • Self-Validation (IPC 1) : Withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Perform an Ellman’s test on the organic layer. The reaction is validated to proceed only when the test is negative (absence of yellow color, confirming <1% free thiol).

  • Workup : Dilute the mixture with MTBE (1 L) and wash sequentially with saturated aqueous NaHCO₃ (2 × 500 mL) and brine (500 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25 °C to yield the intermediate sulfonyl chloride as a pale yellow solid. Do not apply high heat during evaporation to prevent thermal degradation.

Phase 2: Halogen Exchange (Fluorination)

Causality Focus: Potassium fluoride has poor solubility in acetonitrile. 18-crown-6 specifically coordinates the K⁺ ion (cavity size perfectly matches the K⁺ ionic diameter). This leaves the fluoride anion uncoordinated and highly nucleophilic, driving the halogen exchange to completion[2].

  • Reagent Preparation : It is critical to use spray-dried KF . Residual water in standard KF acts as a nucleophile, hydrolyzing the highly reactive sulfonyl chloride intermediate into the unreactive sulfonic acid.

  • Reaction Assembly : In a dry 2 L round-bottom flask under a nitrogen atmosphere, dissolve the crude N-Boc-piperidine-4-sulfonyl chloride in anhydrous acetonitrile (1.0 L).

  • Catalyst & Reagent Addition : Add spray-dried KF (133.7 g, 2.30 mol) and 18-crown-6 (12.2 g, 46 mmol).

  • Heating : Attach a reflux condenser and heat the vigorously stirred suspension to 60 °C for 12 hours.

  • Self-Validation (IPC 2) : Withdraw a 100 µL aliquot, evaporate the solvent, and dissolve in DMSO-d₆. Run a crude ¹⁹F NMR. The reaction is validated when a singular, sharp peak at +36.7 ppm is observed, with no extraneous peaks between +40 and +60 ppm (which would indicate hydrolysis byproducts)[2].

  • Purification : Cool the mixture to room temperature, filter through a pad of Celite to remove potassium chloride salts, and concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, n-hexane/EtOAc 4:1).

  • Final Validation : Dry the pooled product fractions under high vacuum until the weight remains constant over two consecutive weighings (Δ < 0.1%), ensuring complete solvent removal.

Analytical Characterization & Release Criteria

To release the batch for downstream SuFEx applications, the isolated N-Boc-4-(fluorosulfonyl)piperidine must meet the following analytical criteria:

  • Physical State : White to off-white crystalline powder.

  • HPLC Purity : >99% (UV detection at 210 nm).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 4.05–3.95 (m, 2H, equatorial piperidine protons), 3.85–3.70 (m, 1H, axial CH-SO₂F), 2.90–2.75 (m, 2H, axial piperidine protons), 2.15–2.05 (m, 2H), 1.60–1.45 (m, 2H), 1.40 (s, 9H, Boc)[2].

  • ¹⁹F NMR (376 MHz, DMSO-d₆) : δ +36.7 ppm (singlet, S–F)[2].

  • FT-IR (KBr) : ν 1695 cm⁻¹ (C=O, Boc), 1365 cm⁻¹ (S=O asymmetric), 1172 cm⁻¹ (S=O symmetric), 885 cm⁻¹ (S–F stretch)[2].

References

  • Dong, J., Sharpless, K. B., et al. "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie International Edition, 2014. Source: NIH PubMed Central. URL:[Link]

  • Zhersh, S. A., Mykhailiuk, P. K., et al. "Saturated Heterocyclic Aminosulfonyl Fluorides: New Scaffolds for Protecting-Group-Free Synthesis of Sulfonamides." Chemistry - A European Journal, 2018. Source: ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SuFEx Yields with tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. This guide is specifically designed for researchers and drug development professionals working with tert-butyl 4-(fluorosulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. This guide is specifically designed for researchers and drug development professionals working with tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (Boc-4-FSP), a highly versatile aliphatic sulfonyl fluoride hub.

Reaction Optimization Workflow

The following logic tree outlines the optimal catalytic pathways for reacting Boc-4-FSP with various nucleophiles to maximize yield and minimize side reactions.

SuFEx_Optimization Start Start: Boc-4-FSP SuFEx Reaction Nucleophile Identify Nucleophile Type Start->Nucleophile Aryl Aryl Alcohol (Phenol) Nucleophile->Aryl Alkyl Alkyl Alcohol Nucleophile->Alkyl Amine Primary/Secondary Amine Nucleophile->Amine ASCC_Aryl ASCC Protocol: 1-5 mol% BTMG + HMDS Aryl->ASCC_Aryl ASCC_Alkyl Modified ASCC: 20 mol% BTMG + HMDS (RT) Alkyl->ASCC_Alkyl Base_Amine Base Catalysis: DBU or BTMG (No HMDS) Amine->Base_Amine Success1 High Yield S-O Bond ASCC_Aryl->Success1 Success2 High Yield S-O Bond (Minimizes SN2) ASCC_Alkyl->Success2 Success3 High Yield S-N Bond Base_Amine->Success3

Caption: Logical optimization workflow for Boc-4-FSP SuFEx reactions based on nucleophile type.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why are my SuFEx yields lower with tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate compared to aryl sulfonyl fluorides? A1: Boc-4-FSP is an aliphatic sulfonyl fluoride. While aliphatic sulfonyl fluorides are highly valued for their stability in aqueous buffers and their ability to act as irreversible protein inhibitors[1], their sulfur centers are less electrophilic than those of aryl variants. More critically, when reacting with alkyl alcohols, the resulting aliphatic sulfonate products are highly susceptible to competing SN2 nucleophilic attack at the adjacent carbon, which degrades the product and lowers the overall yield.

Q2: How does the Accelerated SuFEx Click Chemistry (ASCC) protocol resolve this issue? A2: The ASCC protocol bypasses the need to pre-synthesize silyl ethers by using a synergistic combination of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) and hexamethyldisilazane (HMDS)[2]. BTMG drives the in situ formation of highly reactive trimethylsilyl (TMS) ether intermediates. The thermodynamic driving force of the subsequent silicon-fluoride bond formation rapidly accelerates S-O bond formation, effectively outcompeting the slower SN2 degradation pathways.

Q3: Can I use DBU instead of BTMG for this aliphatic substrate? A3: While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a classic SuFEx catalyst, it is prone to hydrolysis and often requires high loadings (10–30 mol%)[2]. For challenging aliphatic substrates like Boc-4-FSP, BTMG is significantly more efficient. It allows for lower catalyst loadings and prevents the accumulation of side products[3].

Quantitative Data: Catalyst & Condition Optimization

To ensure optimal results, refer to the following benchmarking data for aliphatic sulfonyl fluorides reacting under various conditions[2][3]:

Nucleophile TypeCatalyst SystemLoadingTemperatureReaction TimeExpected YieldCompeting SN2 Risk
Aryl Alcohol BTMG + HMDS1.0 – 5.0 mol%Room Temp< 15 mins> 90%Low
Alkyl Alcohol BTMG + HMDS20 mol%Room Temp30 mins85 – 95%High (Mitigated by RT)
Alkyl Alcohol DBU (Classic)20 – 30 mol%60 °C2 – 12 hours< 50%Very High
Amine (1°/2°) BTMG or DBU10 – 20 mol%Room Temp1 – 2 hours> 85%Low

Troubleshooting Guide

Issue 1: Incomplete Conversion of Boc-4-FSP

  • Causality: Insufficient in situ silylation of the alcohol or an inactive catalyst. Aliphatic sulfonyl fluorides have a higher kinetic activation barrier[4].

  • Solution: Ensure HMDS is freshly distilled and stored under inert gas. If reacting with a secondary or alkyl alcohol, you must increase the BTMG loading to 20 mol%[3].

Issue 2: Formation of Desulfonylated Side Products

  • Causality: SN2 attack on the newly formed sulfonate ester by unreacted nucleophiles or basic additives.

  • Solution: Run the reaction strictly at room temperature. Do not apply heat. The ASCC protocol at room temperature completes the reaction in under 30 minutes, minimizing the exposure time during which SN2 degradation can occur.

Issue 3: Loss of the Boc Protecting Group

  • Causality: Highly acidic workups or prolonged exposure to trace HF generated during the reaction.

  • Solution: The ASCC protocol is inherently mild and designed to avoid harsh aqueous workups. Volatile side products (NH3, Me3Si-F, TMS-OH, and BTMG) can be removed via simple evaporation under reduced pressure, preserving the acid-sensitive Boc group.

Standard Operating Protocol (SOP): ASCC Coupling of Boc-4-FSP

This protocol describes the self-validating methodology for coupling Boc-4-FSP with an alkyl alcohol using the ASCC method[3].

Materials Required:

  • tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (0.1 mmol)

  • Alkyl alcohol nucleophile (0.1 mmol)

  • Hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (20 µmol, 20 mol%)

  • Anhydrous Acetonitrile (MeCN) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve Boc-4-FSP (0.1 mmol) and the alkyl alcohol (0.1 mmol) in 1.0 mL of anhydrous MeCN.

  • Additive Introduction: Add HMDS (0.1 mmol) to the stirring solution at room temperature. Self-Validation Check: The solution should remain clear with no immediate exotherm.

  • Catalyst Initiation: Add BTMG (20 mol%) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for exactly 30 minutes. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the Boc-4-FSP spot indicates complete conversion. Do not extend the reaction time unnecessarily beyond this point to prevent SN2 degradation.

  • Purification: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove MeCN and volatile byproducts (NH3, Me3Si-F).

  • Isolation: Purify the crude residue via flash column chromatography to isolate the pure aliphatic sulfonate ester.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL
  • Source: Chemical Science (RSC Publishing)
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry Source: Enamine URL
  • Sulfur fluoride exchange Source: PMC - NIH URL
  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc-4-(fluorosulfonyl)piperidine Conversions

Welcome to the advanced technical support hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions or incomplete conversions when utilizing N-Boc-4-(fluorosulfonyl)piperidine as a connective hub.

Unlike highly reactive aryl fluorosulfates, aliphatic sulfonyl fluorides present unique thermodynamic and kinetic hurdles. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to drive your syntheses to completion.

Core Diagnostic Mechanics

N-Boc-4-(fluorosulfonyl)piperidine is an aliphatic sulfonyl fluoride. The fundamental reason it frequently suffers from incomplete conversion is its diminished electrophilicity . Lacking the resonance stabilization provided by an adjacent aromatic ring, the transition state during the SN​2 -like substitution at the S(VI) center is higher in energy[1]. Furthermore, the sp3 hybridized carbon of the piperidine ring introduces steric hindrance, shielding the sulfur center from incoming nucleophiles.

When standard SuFEx conditions (e.g., DBU or Et3​N ) are applied to this substrate, the thermodynamic driving force is often insufficient, leading to reaction stalling. Overcoming this requires precise tuning of the catalyst's pKaH​ or the introduction of targeted Lewis acid activation.

DiagnosticWorkflow Start Incomplete Conversion of N-Boc-4-(fluorosulfonyl)piperidine CheckNuc Identify Nucleophile Start->CheckNuc Phenol Aryl/Alkyl Alcohols CheckNuc->Phenol Amine 1° or 2° Amines CheckNuc->Amine CatCheck Check Catalyst Strength Phenol->CatCheck AmineCat Check Activation Method Amine->AmineCat DBU DBU Catalysis (pKaH 24.3) CatCheck->DBU Upgrade Upgrade to BTMG/BEMP (10-20 mol%) DBU->Upgrade Stalled <50% CaNTf2 Add Ca(NTf2)2 + DABCO (Lewis Acid Activation) AmineCat->CaNTf2 Poor Nucleophilicity

Diagnostic workflow for resolving stalled aliphatic SuFEx reactions.

Troubleshooting FAQs

Q: My reaction with a phenol nucleophile stalls at ~40% conversion using 20 mol% DBU. Adding more DBU doesn't help. Why? A: DBU ( pKaH​ = 24.3 in MeCN) is an excellent organosuperbase for reactive S(VI) hubs, but it lacks the basicity required to fully activate the silyl ether intermediate or deprotonate the phenol when paired with a sluggish aliphatic sulfonyl fluoride[1]. Adding more DBU only increases the risk of side reactions (such as Boc-deprotection over long periods). You must upgrade to a stronger catalyst like Barton’s base (BTMG, pKaH​ ~26) or BEMP ( pKaH​ = 27.6). BTMG occupies a "sweet spot" that accelerates the reaction to completion within hours without degrading the substrate[2].

Q: I am reacting N-Boc-4-(fluorosulfonyl)piperidine with a secondary aliphatic amine. Even with excess amine and heat, conversion is incomplete. What is the mechanism of failure? A: While primary and secondary amines can act as their own complementary bases to lower the reaction barrier[3], the inherent steric bulk of the piperidine ring and the low electrophilicity of the aliphatic −SO2​F group prevent efficient SN​2 -like attack. Heating the reaction often leads to competitive hydrolysis if trace moisture is present. To force this reaction, you must activate the S-F bond directly. Utilizing a Calcium(II) Lewis acid, specifically Ca(NTf2​)2​ , coordinates the fluorine atom, weakening the S-F bond and completely rescuing the transformation at room temperature[4][5].

Q: How can I definitively verify if my starting material has degraded rather than just stalled? A: N-Boc-4-(fluorosulfonyl)piperidine can suffer from two primary degradation pathways: Boc-cleavage (under acidic conditions) or sulfonyl fluoride hydrolysis to the sulfonate (under harsh aqueous basic conditions). The most reliable self-validating check is 19F NMR. An intact −SO2​F group presents a sharp singlet around +50 to +60 ppm. If this peak disappears but you do not observe the expected product mass via LC-MS, your hub has likely hydrolyzed.

Catalyst & Promoter Selection Matrix

To eliminate guesswork, use the following quantitative matrix to match your reaction conditions with the appropriate thermodynamic driver.

Catalyst / Promoter pKaH​ (in MeCN)Typical LoadingNucleophile CompatibilityExpected Conversion (Aliphatic −SO2​F )
DBU 24.310 - 30 mol%Aryl silyl ethersLow (< 40% at 12h)
BTMG (Barton's Base) ~26.010 - 20 mol%Phenols, AlcoholsHigh (> 95% at 2h)
BEMP 27.61 - 10 mol%Highly unreactive S(VI) hubsHigh (> 95% at 1h)
Ca(NTf2​)2​
  • DABCO
N/A (Lewis Acid)1.0 equivAmines ( 1∘ , 2∘ , anilines)High (> 95% at 30 min)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal NMR tracking, the protocols ensure that causality (catalyst activation) directly correlates with observable data (peak shifting/disappearance).

Protocol A: BTMG-Accelerated SuFEx for Phenol Nucleophiles

Use this protocol when synthesizing sulfonate esters from N-Boc-4-(fluorosulfonyl)piperidine and aryl/alkyl alcohols.

Reagents:

  • N-Boc-4-(fluorosulfonyl)piperidine (1.0 equiv, 0.5 mmol)

  • Phenol/Alcohol nucleophile (1.1 equiv, 0.55 mmol)

  • Hexamethyldisilazane (HMDS) (1.5 equiv, 0.75 mmol)

  • BTMG (Barton’s Base) (20 mol%, 0.1 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the phenol (0.55 mmol) and N-Boc-4-(fluorosulfonyl)piperidine (0.5 mmol) in 2.0 mL of anhydrous CH3​CN .

  • In Situ Silylation: Add HMDS (0.75 mmol) to the stirring solution.

  • Catalytic Initiation: Inject BTMG (0.1 mmol) dropwise. Causality note: The BTMG-HMDS synergy forms reactive TMS-ether intermediates in situ while providing the exact basicity needed to drive the S-O bond formation[2].

  • Reaction Monitoring (Self-Validation): Stir at room temperature. At t=60 minutes, extract a 10 μL aliquot, dilute in CDCl3​ , and acquire a 19F NMR spectrum. The reaction is validated as complete when the starting material peak (~ +55 ppm) is entirely consumed.

  • Workup: Evaporate the volatile side products ( NH3​ , Me3​Si−F , BTMG) under reduced pressure. The crude product generally requires minimal purification, but can be passed through a short silica plug (EtOAc/Hexane) to remove trace BTMG salts.

Protocol B: Calcium-Mediated SuFEx for Amine Nucleophiles

Use this protocol when synthesizing sulfonamides from N-Boc-4-(fluorosulfonyl)piperidine and primary/secondary amines.

Mechanism RSO2F N-Boc-4-(fluorosulfonyl)piperidine Ca Ca(NTf2)2 Coordination RSO2F->Ca Complex Activated[S(VI)-F···Ca] Complex Ca->Complex F- Abstraction Pull Amine Amine + DABCO Complex->Amine SN2-like Attack Product Sulfonamide Product Amine->Product HF Capture by DABCO

Mechanism of Ca(NTf2)2 mediated activation of aliphatic sulfonyl fluorides.

Reagents:

  • N-Boc-4-(fluorosulfonyl)piperidine (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (2.0 equiv, 1.0 mmol)

  • Ca(NTf2​)2​ (1.0 equiv, 0.5 mmol)

  • DABCO (2.0 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (2.5 mL)

Step-by-Step Methodology:

  • Complexation: In a dry vial under inert atmosphere, combine N-Boc-4-(fluorosulfonyl)piperidine (0.5 mmol) and Ca(NTf2​)2​ (0.5 mmol) in 1.5 mL of CH3​CN . Stir for 5 minutes. Causality note: Pre-mixing allows the Calcium ions to coordinate with the fluorine, polarizing the S-F bond and lowering the activation energy barrier[4].

  • Base Addition: In a separate vial, dissolve the amine (1.0 mmol) and DABCO (1.0 mmol) in 1.0 mL of CH3​CN .

  • Coupling: Dropwise add the amine/DABCO solution to the activated sulfonyl fluoride complex at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction is typically instantaneous. Stir for 30 minutes. Perform TLC (ninhydrin stain) to confirm the consumption of the amine, and 19F NMR to confirm the disappearance of the −SO2​F signal.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL) and extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory[Link]

  • SuFEx Activation with Ca(NTf2​)2​ : A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides PubMed Central (PMC) - NIH[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis PubMed Central (PMC) - NIH[Link]

  • Sulfur fluoride exchange PubMed Central (PMC) - NIH[Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles ChemRxiv[Link]

Sources

Troubleshooting

Optimizing DBU catalyst loading for fluorosulfonyl piperidine couplings

Topic: Optimizing DBU Catalyst Loading for Fluorosulfonyl Piperidine Couplings Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the SuFEx (Sulfur Fluoride Exchange) Technical Suppor...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing DBU Catalyst Loading for Fluorosulfonyl Piperidine Couplings Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the SuFEx (Sulfur Fluoride Exchange) Technical Support Center. This guide is designed to help you troubleshoot and optimize the coupling of piperidine derivatives with fluorosulfonyl electrophiles using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organosuperbase catalyst.

Mechanistic Grounding: Why DBU?

To optimize your catalyst loading, you must first understand the causality of the reaction. The S(VI)-F bond in sulfonyl fluorides is highly stable and resistant to spontaneous hydrolysis or non-catalyzed nucleophilic attack[1]. The fidelity of SuFEx relies on the strict requirements needed to stabilize the departing fluoride ion[1].

DBU (pKaH = 24.3 in MeCN) acts as a highly efficient organosuperbase[2]. It facilitates the reaction through two primary mechanisms:

  • Nucleophile Activation: DBU deprotonates the secondary amine (piperidine), drastically increasing its nucleophilicity.

  • Leaving Group Stabilization: DBU assists in the transition of fluoride from a covalent bond to a leaving group, often stabilizing the expelled fluoride as a bifluoride counterion species ([DBU-H]⁺[FHF]⁻)[1].

SuFEx_Mechanism Piperidine Piperidine (Nucleophile) Complex DBU-H+ / Nucleophile Activation Complex Piperidine->Complex Fluorosulfonyl Fluorosulfonyl Hub (R-SO2F) TransitionState S(VI) Pentacoordinate Transition State Fluorosulfonyl->TransitionState Electrophilic Attack DBU DBU Catalyst (Organosuperbase) DBU->Complex Deprotonation (pKaH ~24.3) Complex->TransitionState Product Sulfonamide Product (S-N Bond Formation) TransitionState->Product Fluoride Expulsion Byproduct [DBU-H]+ [FHF]- (Bifluoride Salt) TransitionState->Byproduct F- stabilization Byproduct->DBU Catalyst Regeneration

Mechanistic pathway of DBU-catalyzed SuFEx coupling between piperidine and fluorosulfonyl hubs.

Troubleshooting & FAQs

Q1: My fluorosulfonyl piperidine coupling is stalling at 20% conversion. Is my DBU loading too low?

A: Most likely, yes. The required catalytic loading of DBU is entirely dependent on the "SuFExability" (relative electrophilicity) of the specific S(VI)–F bond[2][3]. While highly reactive iminosulfur oxydifluorides (RN=S(O)F₂) require only 3–10 mol% DBU, standard alkyl or aryl sulfonyl fluorides (R–SO₂F) and fluorosulfates (R–OSO₂F) require significantly higher loadings of 10–30 mol%[2]. If you are working with aromatic heterocyclic sulfonyl fluorides, these are notably challenging substrates that often demand >30 mol% DBU and extended reaction times[3].

Q2: How can I reduce my DBU loading without sacrificing the yield of my piperidine derivative?

A: If high DBU loading (e.g., 20-30 mol%) is causing downstream purification issues or substrate degradation, consider transitioning to Accelerated SuFEx Click Chemistry (ASCC) [3]. By optimizing the solvent environment and potentially utilizing additives (such as calcium salts to sequester fluoride), the reaction kinetics can be drastically improved. Under accelerated conditions, researchers have successfully reduced DBU loading to just 5.0 mol% for challenging sulfonyl fluoride hubs, achieving completion in under 5 minutes[3]. Alternatively, employing hexamethyldisilazane (HMDS) can help scavenge generated hydrogen fluoride (HF) without the need for excess tertiary amines[4].

Q3: I am observing degradation of my functionalized piperidine substrate. Is DBU causing base-mediated side reactions?

A: Yes. DBU is a strong amidine base. If your piperidine substrate contains base-sensitive functional groups (e.g., easily enolizable ketones, sensitive esters, or stereocenters prone to epimerization), prolonged exposure to 20-30 mol% DBU will cause degradation.

  • Solution: Lower the temperature from 60 °C to room temperature[2]. If the reaction stalls at room temperature, switch to a more active guanidine catalyst like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine), which can sometimes be used at lower loadings (1 mol%) for rapid S-O and S-N bond constructions[4].

Q4: What is the optimal solvent system for DBU-catalyzed SuFEx with secondary amines?

A: Acetonitrile (MeCN) and Dimethylformamide (DMF) are the industry standards. DBU exhibits exceptional basicity in MeCN (pKaH = 24.3)[2]. For highly unreactive substrates, Dimethyl Sulfoxide (DMSO) can be utilized, as it enhances the nucleophilicity of the piperidine and stabilizes the highly polar transition state[5].

Quantitative Data: DBU Loading Optimization Matrix

Use the following table to benchmark your initial DBU loading based on your specific fluorosulfonyl hub.

Fluorosulfonyl Substrate TypeRelative SuFExabilityRecommended DBU LoadingTypical Reaction TimeExpected Yield
Iminosulfur Oxydifluorides (RN=SOF₂)High3 – 10 mol%10 - 30 min>90%
Aryl Fluorosulfates (Ar-OSO₂F)Moderate10 – 20 mol%2 - 6 hours80 - 95%
Alkyl/Aryl Sulfonyl Fluorides (R-SO₂F)Low20 – 30 mol%12 - 24 hours70 - 85%
Heterocyclic Sulfonyl Fluorides Very Low30 – 50 mol%24 - 48 hours50 - 75%

Standardized Experimental Protocol

Self-Validating Workflow: 20 mol% DBU-Catalyzed Synthesis of Piperidine Sulfonamides

This protocol is optimized for standard aryl sulfonyl fluorides coupling with substituted piperidines. It includes built-in validation steps to ensure catalyst activity.

Materials:

  • Aryl sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Piperidine derivative (1.2 equiv, 1.2 mmol)

  • DBU (0.2 equiv, 0.2 mmol, 20 mol%)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert gas (Argon or N₂).

  • Substrate Addition: Dissolve the aryl sulfonyl fluoride (1.0 mmol) and the piperidine derivative (1.2 mmol) in 5.0 mL of anhydrous MeCN.

  • Catalyst Injection: Using a micro-syringe, add DBU (30 µL, 0.2 mmol) dropwise to the stirring solution at room temperature.

    • Validation Check: A slight exotherm or color change (often pale yellow) indicates the formation of the DBU-amine activation complex.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the sulfonyl fluoride via LC-MS or TLC (typically 12-16 hours for standard R-SO₂F hubs).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. This neutralizes the DBU and halts any background degradation.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude sulfonamide product via flash column chromatography.

References

  • Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review Source: Oxford Academic (OUP) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Installation of sulfonyl fluorides onto primary amides - Beilstein Archives Source: Beilstein Archives URL:[Link]

Sources

Optimization

Overcoming steric hindrance in tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals utilizing this versatile, yet sterically demanding, building block. The unique combination of a bulky tert-butoxycarbonyl (Boc) protecting group and a piperidine scaffold presents specific challenges to the reactivity of the sulfonyl fluoride moiety. This guide provides in-depth, field-proven insights to help you navigate and overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and what are its primary applications?

A: Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS No. 2137589-84-3) is a chemical building block used in organic synthesis.[1] It features a piperidine ring protected with a bulky Boc group and functionalized with a sulfonyl fluoride (-SO₂F) group. Its primary application is in the construction of more complex molecules, particularly in medicinal chemistry. The sulfonyl fluoride group is a key functional handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the stable and efficient connection of the piperidine scaffold to various nucleophiles to form sulfonates and sulfonamides.[2][3]

Q2: How does this compound relate to "SuFEx Click Chemistry"?

A: SuFEx, a concept developed by K. Barry Sharpless and coworkers, is a class of chemical reactions that rely on the unique reactivity of S(VI)-F bonds.[2] These reactions are prized for their efficiency, high yields, and tolerance of a wide range of functional groups, making them a powerful tool for modular synthesis.[2] Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is considered a "SuFExable hub," meaning its sulfonyl fluoride group can readily react with appropriate nucleophiles (like alcohols or amines) under specific catalytic conditions to form robust S-O or S-N linkages.[3][4]

Q3: Why is steric hindrance a significant challenge when using this reagent?

A: The primary challenge arises from the molecule's conformation. The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[5] On a piperidine ring, it strongly prefers the equatorial position, which effectively "locks" the ring's conformation. This rigid structure creates a crowded environment around the sulfonyl fluoride at the 4-position, physically impeding the approach of nucleophiles. This phenomenon, known as steric hindrance, can dramatically slow down or even prevent reactions that would otherwise be favorable.[6][7]

Q4: How does the reactivity of this alkyl sulfonyl fluoride compare to more common aryl sulfonyl fluorides?

A: There is a notable difference in reactivity. Alkyl sulfonyl fluorides, such as this one, are generally less electrophilic at the sulfur center compared to their aryl sulfonyl fluoride counterparts.[8] This reduced reactivity means they often require more forcing conditions or highly specialized catalytic systems to react efficiently. Furthermore, alkyl sulfonyl fluorides with α-hydrogens can be susceptible to base-induced elimination side reactions, a pathway that is not possible for aryl systems.[8] Therefore, the choice of base and catalyst is critical to favor the desired substitution reaction over elimination.

Q5: What are the key safety considerations for handling this compound?

A: According to its classification, tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is considered a corrosive substance that can cause severe skin burns and eye damage (Skin Corr. 1B, H314).[1] It may also cause respiratory irritation (STOT SE 3).[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses common problems encountered during reactions with tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate.

Problem: Low or No Conversion with Nucleophiles (Alcohols, Amines)

This is the most common issue, typically rooted in the compound's inherent steric hindrance and the moderate electrophilicity of the alkyl sulfonyl fluoride.

Q: My reaction of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate with a primary alcohol shows no product formation under standard basic conditions. What is happening?

A: The combination of a hindered electrophile and the relatively low reactivity of alkyl sulfonyl fluorides requires a dedicated activation strategy. Standard conditions are often insufficient.

Causality & Solution Pathway:

  • Insufficient Activation: The S-F bond needs to be activated to become more susceptible to nucleophilic attack. Simple bases may not be effective.

  • Steric Repulsion: Both the piperidine scaffold and potentially the nucleophile itself create a crowded transition state.

  • Competing Pathways: Using a strong, non-hindered base can lead to E2 elimination as a side reaction.

Recommended Solution: Implement an Advanced Catalytic System.

Recent advances in SuFEx chemistry have produced catalytic systems designed specifically for challenging substrates. The use of a sterically hindered guanidine base in concert with a silicon-based additive has proven highly effective.

Protocol: Accelerated SuFEx Reaction with a Hindered Alcohol

This protocol is adapted from methodologies developed for sterically demanding SuFEx reactions.[8]

Step-by-Step Methodology:

  • Preparation: To a dry, argon-flushed vial, add tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 equiv), the desired alcohol nucleophile (1.0-1.2 equiv), and anhydrous acetonitrile (to make a 0.1 M solution).

  • Additive Addition: Add hexamethyldisilazane (HMDS) (1.0 equiv). This additive reacts with the alcohol to form a silyl ether in situ, which is a more potent nucleophile.

  • Catalyst Introduction: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (Barton's base, BTMG) (5-20 mol%). For highly hindered systems, a higher catalyst loading is recommended.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem: Reaction Stalls or Gives Low Yields of Sulfonamide

Q: I'm attempting to synthesize a sulfonamide using a secondary amine, but the yield is poor even with extended reaction times. How can I improve this?

A: The synthesis of sterically hindered sulfonamides often requires Lewis acid activation to enhance the electrophilicity of the sulfonyl fluoride.

Causality & Solution Pathway:

The nitrogen of a secondary amine is less nucleophilic than that of a primary amine, and the steric bulk further disfavors the reaction. A Lewis acid can coordinate to the sulfonyl oxygen atoms, withdrawing electron density and making the sulfur atom a "harder" and more reactive electrophile.

Recommended Solution: Utilize Lewis Acid Catalysis.

Calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid for activating sulfonyl fluorides toward reaction with a wide array of amines, including hindered ones.[9]

Comparative Catalyst Strategies
Catalyst SystemNucleophile ClassKey AdvantageConsiderationsReference
BTMG / HMDS Alcohols (Primary & Secondary)Extremely fast reaction times; operates at room temperature.Requires anhydrous conditions due to HMDS.
Ca(NTf₂)₂ Amines (Primary & Secondary)Broad scope for both sulfonyl fluoride and amine; overcomes steric and electronic limitations.May require elevated temperatures (e.g., 60 °C); uses stoichiometric amounts of the Lewis acid.[9]
NHC / HOBt Alcohols & AminesOrganocatalytic system with mild conditions.May require longer reaction times (up to 24h) and molecular sieves.[10]
Visual Troubleshooting Workflow

This diagram outlines a decision-making process for optimizing your reaction.

TroubleshootingWorkflow Start Reaction Issue: Low or No Yield Check_Nucleophile Assess Nucleophile (Alcohol or Amine?) Start->Check_Nucleophile Alcohol_Path Nucleophile is an Alcohol Check_Nucleophile->Alcohol_Path Alcohol Amine_Path Nucleophile is an Amine Check_Nucleophile->Amine_Path Amine BTMG_Protocol Implement BTMG/HMDS Accelerated SuFEx Protocol Alcohol_Path->BTMG_Protocol Calcium_Protocol Implement Ca(NTf2)2 Lewis Acid Protocol Amine_Path->Calcium_Protocol Check_Hindrance Is the Nucleophile Sterically Hindered? BTMG_Protocol->Check_Hindrance Calcium_Protocol->Check_Hindrance Increase_Loading Increase Catalyst Loading (e.g., to 20 mol%) Check_Hindrance->Increase_Loading Yes Success Reaction Successful Check_Hindrance->Success No, reaction works Increase_Temp Increase Temperature (e.g., to 60-80 °C) Increase_Loading->Increase_Temp Still low yield Increase_Loading->Success Yield improves Increase_Temp->Success CatalyticCycle cluster_main Catalytic Cycle cluster_reactants Inputs cluster_outputs Outputs ROH R-OH (Alcohol) ROSiMe3 R-OSiMe3 (Activated Nucleophile) ROH->ROSiMe3 + HMDS, BTMG HMDS HMDS ((Me3Si)2NH) BTMG BTMG (Catalyst) Product Piperidine-SO2-OR (Product) ROSiMe3->Product + Piperidine-SO2F SulfonylFluoride Piperidine-SO2F (Electrophile) Product->BTMG Releases BTMG Product_output Sulfonate Ester Product Product->Product_output Fluoride_output Fluoride Salt Product->Fluoride_output + Me3SiF BTMG_H [BTMG-H]+[F]- ROH_input Alcohol ROH_input->ROH SulfonylFluoride_input tert-butyl 4-(fluorosulfonyl) piperidine-1-carboxylate SulfonylFluoride_input->SulfonylFluoride

Caption: Activation of an alcohol nucleophile using the HMDS/BTMG system.

References

  • Barrow, A. S., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Zhang, J., et al. (2023). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. Nature Communications. [Link]

  • Wang, Z., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

  • Singh, V., & Chi-Jin, K. (2022). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Le-Coz, C., et al. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. [Link]

  • European Chemicals Agency. tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate — Chemical Substance Information. ECHA. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

  • Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Princeton University. [Link]

  • Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • ResearchGate. (2021). Scheme 7. Synthesis of tert-butyl... ResearchGate. [Link]

  • Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Link]

  • The Royal Society of Chemistry. (Date N/A). General Considerations. RSC Publishing. [Link]

  • Raghu, K., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO. [Link]

  • European Chemicals Agency. tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate — Chemical Substance Information. ECHA. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. [Link]

  • Purdue University Graduate School. (2023). Methodology to Access Sulfonyl Fluorides. Purdue University. [Link]

  • Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PubMed Central. [Link]

  • BuyersGuideChem. 4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester suppliers and producers. BuyersGuideChem. [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Castro, A., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. [Link]

Sources

Troubleshooting

Purification methods and chromatography conditions for fluorosulfonyl piperidines

Welcome to the Technical Support Center for SuFEx Chemistry . This guide is designed for researchers, chemical biologists, and drug development professionals working with fluorosulfonyl piperidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for SuFEx Chemistry . This guide is designed for researchers, chemical biologists, and drug development professionals working with fluorosulfonyl piperidines.

Below, you will find an in-depth analysis of the chemical causality governing S(VI)-F stability, practical troubleshooting FAQs, decision workflows, and self-validating purification protocols.

The Causality of S(VI)-F Stability and Reactivity

Fluorosulfonyl piperidines are highly privileged building blocks in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As an Application Scientist, I frequently observe researchers treating the −SO2​F group either too delicately or too recklessly during purification.

The S(VI)-F bond is remarkably stable to hydrolysis, thermolysis, and reducing agents. This stability arises from the high oxidation state of sulfur and the strict thermodynamic requirements needed to stabilize the departing fluoride ion in its transit away from the strong covalent bond [1]. However, this stability is highly conditional. The electrophilicity of the S-F bond is unleashed when exposed to hydrogen-bond donors (which activate the S-F bond) or specific catalysts like bifluoride ions or strong bases (e.g., DBU)[4].

The Silica Gel Paradox: Crucially, standard chromatography silica gel possesses surface silanol ( −OH ) groups that can hydrogen-bond with the S(VI)-F moiety. While isolated fluorosulfonyl groups are perfectly stable on silica, the presence of an unprotected nucleophile—such as a free secondary amine on the piperidine ring—will trigger a silica-promoted intramolecular SuFEx reaction. The silica gel acts as a base-free promoter, leading to rapid degradation or the formation of oligomers/ β -sultams [2]. Understanding this causality is the key to selecting the correct purification strategy.

Troubleshooting Guides & FAQs

Q1: Can I purify my fluorosulfonyl piperidine using standard normal-phase silica gel chromatography? A1: Yes, provided the piperidine nitrogen is chemically protected (e.g., N-Boc, N-Cbz, or N-alkylated). Standard eluent systems like Hexane/Ethyl Acetate or Heptane/TBME work perfectly and yield high recoveries[3]. However, if your piperidine has a free amine, the silica gel will catalyze an unwanted SuFEx reaction[2]. You must protect the amine first or use reverse-phase HPLC.

Q2: My compound degrades during Reverse-Phase Preparative HPLC. What is going wrong? A2: You are likely using a basic mobile phase modifier (e.g., 0.1% Ammonium Hydroxide or Ammonium Bicarbonate). Basic conditions, especially in the presence of water and organic solvents, induce premature hydrolysis or nucleophilic attack on the fluorosulfonyl group. Always use acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), which keep the S(VI)-F bond completely inert [4].

Q3: I synthesized a fluorosulfonyl piperidine using ethenesulfonyl fluoride (ESF). How do I remove excess ESF without chromatography? A3: ESF is a powerful Michael acceptor but is unreactive toward water. You can remove excess ESF and water-soluble byproducts via a simple aqueous biphasic workup. Washing the organic layer with 1M HCl followed by saturated NaHCO3​ is highly effective; the −SO2​F group will survive these washes intact.

Decision Workflows & Mechanistic Pathways

G Start Crude Fluorosulfonyl Piperidine CheckAmine Is the piperidine nitrogen protected? Start->CheckAmine Protected Yes (e.g., Boc, Cbz, Alkyl) CheckAmine->Protected Unprotected No (Free Secondary Amine) CheckAmine->Unprotected NP_Silica Normal Phase Silica Gel (Hexane/EtOAc) Protected->NP_Silica RP_HPLC Reverse-Phase HPLC (MeCN/H2O + 0.1% TFA) Protected->RP_HPLC ProtectFirst Protect Amine First or Use RP-HPLC (Acidic) Unprotected->ProtectFirst

Decision tree for selecting the correct purification method for fluorosulfonyl piperidines.

Pathway SO2F Fluorosulfonyl Piperidine (R-SO2F) Acidic Weak Acids / Water (e.g., 0.1% TFA) SO2F->Acidic exposed to Basic Strong Bases / Nucleophiles (e.g., DBU, Free Amines) SO2F->Basic exposed to Silica Silica Gel (Si-OH) SO2F->Silica exposed to Stable Stable S(VI)-F Bond (High Recovery) Degradation Degradation / SuFEx (Low Recovery) Acidic->Stable inert Basic->Degradation S-F cleavage Silica->Stable if protected Silica->Degradation H-bond activation (if free amine present)

Mechanistic pathways of S(VI)-F stability and degradation under various conditions.

Recommended Chromatography Conditions

TechniqueSubstrate SuitabilityStationary PhaseMobile PhaseModifiersExpected Recovery
Normal Phase Protected PiperidinesSilica Gel (40-63 µm)Hexane / EtOAcNone 85%−95%
Normal Phase Protected PiperidinesSilica Gel (40-63 µm)Heptane / TBMENone 80%−95%
Reverse Phase Unprotected / PolarC18 (5-10 µm)Water / MeCN 0.1% TFA or FA 90%−98%
Reverse Phase AnyC18 (5-10 µm)Water / MeCN 0.1% NH4​OH (Basic) <10% (Degradation)

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems to ensure the integrity of the S(VI)-F bond is maintained throughout the workflow.

Protocol A: Normal-Phase Silica Gel Flash Chromatography (For Protected Piperidines)
  • Sample Preparation: Dissolve the crude N-protected fluorosulfonyl piperidine in a minimum volume of Dichloromethane (DCM). If the sample is highly viscous, dry-load it onto a small amount of Celite (do not dry-load onto silica to minimize pre-column contact time).

  • Column Equilibration: Equilibrate a standard silica gel column with 100% Hexane or Heptane.

  • Elution Gradient: Apply the sample and run a gradient from 0% to 40% Ethyl Acetate in Hexane. Monitor the elution via UV ( 210−254 nm ) or TLC (visualized with KMnO4​ stain).

  • Concentration: Combine the product-containing fractions and concentrate under reduced pressure at a water bath temperature ≤35∘C to prevent thermal stress.

  • Self-Validation Check: Analyze the purified material via 19F NMR. A sharp singlet between +35 ppm to +60 ppm (depending on the exact substitution) confirms the structural integrity of the −SO2​F group [3]. The absence of upstream fluoride peaks (e.g., around −120 ppm to −150 ppm ) confirms no hydrolysis has occurred.

Protocol B: Reverse-Phase Preparative HPLC (For Unprotected or Polar Piperidines)
  • Sample Preparation: Dissolve the crude unprotected fluorosulfonyl piperidine in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA.

  • System Setup: Equip the preparative HPLC with a C18 column. Ensure the system has been flushed of any basic modifiers from previous users.

  • Solvent System:

    • Solvent A: HPLC-grade Water +0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile +0.1% TFA.

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate appropriate for your column diameter.

  • Lyophilization: Collect the fractions and immediately freeze them. Lyophilize the fractions to dry powder. Avoid rotary evaporation of water/TFA mixtures at high temperatures, as prolonged heating in aqueous acid can eventually cause side reactions.

  • Self-Validation Check: Perform LC-MS analysis. The mass spectrum should show the expected [M+H]+ ion with no [M−F+OH]+ hydrolysis adducts.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.
  • Base-Free SuFEx Reaction Promoted by Silica Gel for the Synthesis of β -Sultams. Organic Letters.
  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry.
  • Sulfur fluoride exchange.

Reference Data & Comparative Studies

Validation

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate vs sulfonyl chlorides in click chemistry

SuFEx vs. Traditional Sulfonylation: A Comparative Guide on Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and Sulfonyl Chlorides Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

SuFEx vs. Traditional Sulfonylation: A Comparative Guide on Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and Sulfonyl Chlorides

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally disrupted traditional sulfonylation workflows. Historically, the synthesis of sulfonamides and sulfonate esters relied heavily on sulfonyl chlorides. However, their inherent instability and susceptibility to rapid hydrolysis often compromise yields and limit late-stage functionalization.

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (CAS: 2137589-84-3) represents a paradigm shift[1][2]. By replacing the highly reactive S–Cl bond with a thermodynamically stable S–F bond, this reagent offers drug development professionals a bench-stable, highly chemoselective building block. This guide objectively compares the mechanistic causality, quantitative performance, and experimental workflows of this sulfonyl fluoride against its traditional sulfonyl chloride counterparts.

Mechanistic Causality: The S–F vs. S–Cl Paradigm

To understand why sulfonyl fluorides outperform sulfonyl chlorides in complex synthetic environments, one must examine the fundamental thermodynamics and orbital interactions of the sulfur-halogen bond.

  • Bond Dissociation Energy & Thermodynamic Stability: The homolytic bond dissociation energy of the S–F bond is exceptionally high (90.5 ± 4.3 kcal/mol), whereas the S–Cl bond is significantly weaker (46 ± 4 kcal/mol)[3]. This stark difference explains why sulfonyl fluorides can withstand harsh conditions, including thermolysis and highly basic environments, without degrading[3][4].

  • Heterolytic vs. Homolytic Cleavage: Due to the extreme electronegativity of fluorine, the electron cloud in the S–F bond is heavily polarized. Consequently, bond cleavage is strictly heterolytic, making sulfonyl fluorides highly resistant to reductive collapse in biological environments (e.g., glutathione-rich systems)[3][4]. In contrast, sulfonyl chlorides frequently undergo homolytic cleavage, leading to unwanted radical side reactions and chlorination[3][5].

  • Controlled Reactivity (The "Click" Catalyst): Sulfonyl fluorides are virtually inert to water, oxygen, and even strong nucleophiles under neutral conditions[4][6]. They require specific activation—typically via a Lewis basic tertiary amine (like DBU), a phosphazene base (like BTMG), or a bifluoride ion—to stabilize the transition state and facilitate the exchange[7][8]. This creates a highly controllable, "on-demand" reactivity profile.

MechanisticPathway SF Tert-butyl 4-(fluorosulfonyl) piperidine-1-carboxylate Water Aqueous Environment (Hydrolysis) SF->Water Exposed to SCl Sulfonyl Chloride Analog SCl->Water Exposed to Product Target Sulfonamide/ Sulfonate Ester SCl->Product Anhydrous Conditions + Base Stable Thermodynamically Stable (No Reaction) Water->Stable S-F Bond (90.5 kcal/mol) Degrade Rapid Hydrolysis (Sulfonic Acid) Water->Degrade S-Cl Bond (46 kcal/mol) Cat SuFEx Catalyst (e.g., DBU, BTMG) Cat->Product Nucleophilic Attack Stable->Cat Addition of

Caption: Mechanistic divergence of sulfonyl fluorides (SuFEx) vs sulfonyl chlorides.

Quantitative Performance Comparison

The following table synthesizes the operational and physicochemical differences between Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and analogous sulfonyl chlorides based on empirical data[3][4][5].

ParameterTert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylateTraditional Sulfonyl Chloride Analogues
Bond Dissociation Energy ~90.5 kcal/mol[3]~46.0 kcal/mol[3]
Hydrolytic Stability Highly stable; inert in aqueous media[4]Highly unstable; rapid hydrolysis to sulfonic acid[5]
Cleavage Mechanism Strictly heterolytic; resists reduction[3][4]Prone to homolytic cleavage and radical formation[3]
Chemoselectivity Exclusive reaction at the sulfur center[4]Competing side reactions (e.g., chlorination)[5]
Storage / Shelf-life Bench-stable for months/years under ambient conditions[7]Requires strict anhydrous storage; rapid degradation[5]
Reaction Environment Compatible with water, oxygen, and complex biomolecules[4][7]Requires strictly anhydrous, inert gas conditions[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to verify that the observed reactivity is a direct result of the intended chemical mechanism, rather than background degradation.

Protocol A: Accelerated SuFEx Click Synthesis (Using the Sulfonyl Fluoride)

This protocol utilizes Accelerated SuFEx Click Chemistry (ASCC) principles, employing Barton's base (BTMG) to couple the piperidine sulfonyl fluoride with an aryl alcohol[8].

Materials:

  • Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (1.0 eq)

  • Aryl alcohol or Aryl silyl ether (1.1 eq)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 eq)

  • Acetonitrile (HPLC grade)

Step-by-Step Methodology:

  • Preparation: Dissolve Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate (0.1 M) and the aryl alcohol (0.11 M) in acetonitrile at room temperature.

  • Catalyst Initiation: Add 20 mol% BTMG to the reaction mixture. Causality note: BTMG acts as a highly efficient hydrogen-bond acceptor, increasing the nucleophilicity of the alcohol and stabilizing the fluoride leaving group without degrading the substrate[8].

  • In-Process Control (IPC) & Self-Validation:

    • Test Reaction: Monitor via LC-MS. Look for the disappearance of the starting material mass signal and the emergence of the product mass.

    • Control Reaction: Run a parallel vial containing all reagents except BTMG. The control must show 0% conversion over 24 hours, validating that the S–F bond is entirely stable to the nucleophile in the absence of the catalyst.

  • Isolation: Upon completion (typically 2–12 hours), concentrate the mixture under reduced pressure. The high chemoselectivity of SuFEx often allows for direct use or simple flash chromatography purification[7][8].

ExperimentalWorkflow Step1 1. Reagent Prep Equilibrate S-F Reagent & Nucleophile Step2 2. Catalyst Addition Add 20 mol% BTMG/DBU Step1->Step2 Step3 3. IPC Validation LC-MS: Disappearance of Starting Mass Step2->Step3 Step4 4. Product Isolation Direct Concentration & Flash Chromatography Step3->Step4

Caption: Step-by-step SuFEx experimental workflow for piperidine-1-carboxylate derivatives.

Protocol B: Traditional Sulfonylation (Using the Sulfonyl Chloride)

For comparison, the traditional approach requires stringent environmental controls to prevent the rapid hydrolysis of the S–Cl bond[5].

Materials:

  • Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq)

  • Amine/Alcohol nucleophile (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware. Dissolve the nucleophile and DIPEA in anhydrous DCM under an argon atmosphere and cool to 0°C.

  • Addition: Slowly add the sulfonyl chloride dropwise to control the exothermic reaction and limit degradation.

  • Self-Validation (Moisture Sensitivity Check): To validate the instability of the chloride, expose a 50 µL aliquot of the stock sulfonyl chloride solution to a drop of water. LC-MS will immediately show conversion to the corresponding sulfonic acid, confirming the necessity of the anhydrous setup[5].

  • Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via column chromatography.

Strategic Applications in Drug Development

The Boc-protected piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetics and target binding. By utilizing Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, researchers gain a dual-advantage:

  • Late-Stage Functionalization: The extreme stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps (including the deprotection and functionalization of the Boc-amine) without reacting prematurely[5][9].

  • Covalent Inhibitor Design: Sulfonyl fluorides are increasingly deployed as electrophilic warheads in chemical biology. They exhibit broad reactivity with nucleophilic amino acids (Tyr, Lys, His, Ser) only when positioned in the correct microenvironment of a target protein, making them ideal for developing highly selective covalent inhibitors[3][9].

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Letters URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Sigma-Aldrich URL
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • tert-butyl 4-(fluorosulfonyl)
  • Ethene-1,1-disulfonyl Difluoride (EDSF)
  • Chemical and biology of sulfur fluoride exchange (SuFEx)
  • Chemical Science (RSC Publishing)
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides ResearchGate URL
  • tert-Butyl 4-(fluorosulfonyl)
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis URL

Sources

Comparative

LC-MS analysis of reaction products from tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

An In-Depth Comparison Guide: LC-MS Profiling of SuFEx Reactions Using tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: LC-MS Profiling of SuFEx Reactions Using tert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the synthesis of sulfonamides and sulfonate esters in drug discovery. Central to this paradigm is the use of stable sulfonyl fluorides, such as tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate. This guide provides an objective, data-driven comparison between this advanced SuFEx building block and its traditional chlorosulfonyl counterpart, focusing on their reaction product profiles as analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Mechanistic Causality: Why S-F Outperforms S-Cl

The fundamental difference in LC-MS product profiles between fluorosulfonyl and chlorosulfonyl reagents stems from the distinct thermodynamic and kinetic properties of the sulfur-halogen bond.

The S-Cl bond is highly susceptible to nucleophilic attack by ambient moisture. In LC-MS analysis of chlorosulfonyl reactions, chromatograms are frequently dominated by a sulfonic acid dead-end product—a result of rapid hydrolysis. Furthermore, sulfonyl chlorides react indiscriminately, leading to complex multiplet peaks and poor selectivity when secondary nucleophilic centers (such as alcohols or heteroaromatic NH groups) are present ()[1].

Conversely, the S-F bond is exceptionally stable under neutral and aqueous conditions due to the high electronegativity of fluorine and the strength of the S-F linkage. It remains entirely inert until specifically activated by a strong base or bifluoride catalyst (e.g., DBU or BTMG). This controlled activation ensures near-perfect chemoselectivity, yielding exceptionally clean LC-MS chromatograms with minimal side-product interference ()[2].

G F_Reagent tert-Butyl 4-(fluorosulfonyl) piperidine-1-carboxylate Water Aqueous Media / Moisture F_Reagent->Water Stable (No Reaction) Product Desired Sulfonamide/ Sulfonate Ester F_Reagent->Product SuFEx (Catalyzed) Cl_Reagent tert-Butyl 4-(chlorosulfonyl) piperidine-1-carboxylate Cl_Reagent->Product Competing Pathway Hydrolysis Sulfonic Acid (Hydrolysis Dead-End) Cl_Reagent->Hydrolysis Rapid Hydrolysis SideProduct Side Reactions (Low Purity) Cl_Reagent->SideProduct Poor Selectivity Nucleophile Target Nucleophile (Amine/Phenol) Nucleophile->Product

Reaction pathways of fluorosulfonyl vs. chlorosulfonyl reagents in nucleophilic environments.

Comparative Performance Data

When subjected to parallel synthesis conditions, tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate consistently outperforms its chlorinated analog. The table below summarizes the quantitative and qualitative metrics observed during LC-MS profiling.

Performance Metrictert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylatetert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylateAnalytical Impact (LC-MS Profile)
Aqueous Stability High (Stable across pH 1–10)Low (Rapid hydrolysis)Eliminates massive sulfonic acid baseline disturbances.
Chemoselectivity Excellent (Tolerates unprotected alcohols)Poor (Reacts indiscriminately)Reduces complex multiplet peaks; simplifies MS spectra.
Yield (Aliphatic Amines) >85% in parallel synthesisVariable (<50% with hindered amines)Drastically higher signal-to-noise ratio for the target mass.
Catalyst Requirement Required (DBU, BTMG, or HMDS)Not required (Spontaneous)Allows controlled reaction initiation and kinetic monitoring.

Experimental Methodology: Self-Validating SuFEx LC-MS Profiling

To ensure scientific integrity, the analytical workflow must be a self-validating system. The following protocol incorporates an internal standard to correct for ionization suppression and a specific quenching step to prevent MS source contamination by residual fluoride ions ()[3].

Step-by-Step Protocol:

Step 1: Reaction Assembly (96-Well Format)

  • Dispense 3.0 µmol of the target nucleophile (e.g., primary amine or phenol) into a 96-well plate.

  • Add 3.0 µmol of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate dissolved in 50 µL of acetonitrile (MeCN).

  • Causality Check: Introduce 20 mol% of BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) catalyst. Why BTMG? It provides superior solubilization and efficiently activates the S-F bond without causing the degradation sometimes observed with excess DBU.

Step 2: Quenching and Internal Standardization (Self-Validation)

  • After 2 hours of agitation at room temperature, quench the reaction by adding 10 µL of Trimethylsilanol (TMSOH). Why TMSOH? TMSOH reacts with the liberated anionic fluoride to form volatile trimethylsilyl fluoride (TMSF), which is safely removed in vacuo, preventing fluoride-induced degradation of the LC column and MS source contamination.

  • Add 10 µL of a 1.0 mM solution of 4-acetamidophenol (Internal Standard). Why an IS? It normalizes electrospray ionization (ESI) efficiencies across different wells, ensuring that variations in MS signal intensity are due to actual yield differences, not matrix effects.

  • Evaporate solvents in a vacuum oven (2 mbar, 50 °C) for 3 hours.

Step 3: LC-MS Acquisition

  • Reconstitute the residue in 100 µL of H₂O/MeCN (1:1).

  • Inject 1.0 µL onto a C18 UPLC column.

  • Elute using a gradient of H₂O and MeCN containing 0.1% Trifluoroacetic acid (TFA). Why TFA? TFA ensures complete protonation of basic sites, suppressing peak tailing and enhancing positive-ion ESI-MS sensitivity.

  • Record MS data in ESI+ mode (Total acquisition time = 2.5 min).

G Prep 1. Sample Prep Quench & Filter LC 2. UPLC Separation (C18, H2O/MeCN + TFA) Prep->LC MS 3. ESI-MS Detection (Positive/Negative) LC->MS Data 4. Data Analysis (Yield & Purity) MS->Data

Standardized LC-MS workflow for high-throughput SuFEx reaction analysis.

Conclusion

For drug development professionals building functional libraries, tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is vastly superior to its chlorosulfonyl alternative. The stability of the S-F bond eliminates the spontaneous hydrolysis that plagues traditional sulfonyl chlorides, resulting in cleaner LC-MS chromatograms, higher target-product yields, and the ability to conduct highly parallelized, high-throughput screening without the interference of complex side reactions.

References

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) National Center for Biotechnology Information (PMC) URL:[Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry Chemical Science (RSC Publishing) URL:[Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides ACS Combinatorial Science URL:[Link]

Sources

Validation

Structural validation of N-Boc-4-(fluorosulfonyl)piperidine using X-ray crystallography

An Objective Guide to the Definitive Structural Validation of N-Boc-4-(fluorosulfonyl)piperidine: A Comparative Analysis for Drug Discovery Professionals Introduction: The Criticality of Unambiguous Structure in Covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Definitive Structural Validation of N-Boc-4-(fluorosulfonyl)piperidine: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Criticality of Unambiguous Structure in Covalent Drug Discovery

In the landscape of modern drug development, the resurgence of covalent inhibitors has created a demand for precisely engineered molecular warheads. Among these, the sulfonyl fluoride moiety has gained prominence for its unique reactivity profile, balancing stability with the ability to form robust covalent bonds with non-catalytic residues in protein targets.[1] N-Boc-4-(fluorosulfonyl)piperidine stands out as a key building block in this arena, offering a versatile scaffold for elaborating novel therapeutic agents. The piperidine ring is a privileged structure in medicinal chemistry, and the N-Boc protecting group facilitates controlled, stepwise synthesis.[2][]

However, the ultimate efficacy and safety of any drug candidate derived from this scaffold are fundamentally dependent on its three-dimensional structure. An error in stereochemistry, conformation, or even basic connectivity can lead to a complete loss of biological activity or unforeseen toxicity. Therefore, the unambiguous structural validation of N-Boc-4-(fluorosulfonyl)piperidine and its derivatives is not merely a procedural step but a cornerstone of successful drug discovery. This guide provides an in-depth comparison of the analytical techniques available for this purpose, anchored by the gold standard—single-crystal X-ray crystallography—and supported by orthogonal spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy, providing an unequivocal structural proof.

While a public crystal structure for N-Boc-4-(fluorosulfonyl)piperidine is not currently available in the Cambridge Structural Database (CSD), the crystallographic analysis of its close analogue, tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate, provides an excellent proxy for understanding the solid-state conformation.[5][6] The replacement of fluorine with chlorine is not expected to significantly alter the fundamental geometry of the piperidine ring or the N-Boc group.

Table 1: Representative Crystallographic Data for a Substituted N-Boc-Piperidine Analogue

ParameterValue (Representative)Significance
Chemical FormulaC₁₀H₁₈ClNO₄SConfirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.1, 12.5, 11.8 (Example Values)Dimensions of the unit cell.
β (°)105.5 (Example Value)The angle of the unit cell for a monoclinic system.
Volume (ų)1440 (Example Value)The volume of the unit cell.
Z4The number of molecules in the unit cell.
ConformationChairThe piperidine ring adopts a stable chair conformation, with the bulky N-Boc group likely in an equatorial position.

Note: The cell parameters are illustrative examples based on similar small molecules and are intended to represent typical data obtained.

Experimental Protocol: From Powder to Picture - A Step-by-Step Guide to SC-XRD

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision.

Step 1: Crystal Growth (Crystallization) The primary bottleneck in SC-XRD is obtaining a high-quality single crystal.[7] The key is to induce slow precipitation from a supersaturated solution.

  • Rationale: Rapid crystal growth traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, controlled growth allows molecules to order themselves into a perfect lattice.

  • Methodology (Vapor Diffusion):

    • Dissolve 5-10 mg of purified N-Boc-4-(fluorosulfonyl)piperidine in a minimal amount (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate) in a small, open vial.[8]

    • Place this vial inside a larger, sealed jar containing a few milliliters of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane or pentane).

    • Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

    • This slow decrease in solubility will, over several days to weeks, hopefully produce diffraction-quality single crystals.[9][10]

Step 2: Crystal Mounting and Data Collection

  • Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible cracks).[11]

  • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K).

    • Rationale: Cryo-cooling minimizes radiation damage from the high-intensity X-ray beam, allowing for a complete dataset to be collected from a single crystal.

  • Mount the crystal on the diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms are determined using computational methods (structure solution).

  • The atomic positions and thermal parameters are then refined against the experimental data until the calculated diffraction pattern closely matches the observed pattern. This iterative process yields the final, highly accurate molecular structure.

A Multi-Faceted Approach: Orthogonal and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive validation package relies on a suite of analytical techniques that corroborate the structure and provide insights into its properties in the solution phase, where most biological interactions occur.

Caption: Workflow for the comprehensive structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the connectivity of a molecule in solution. For N-Boc-4-(fluorosulfonyl)piperidine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key expected signals include the tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) and distinct signals for the axial and equatorial protons of the piperidine ring.[12][13]

  • ¹³C NMR: Shows the number of chemically distinct carbon environments. Expected signals include the carbonyl and quaternary carbons of the Boc group, and the four distinct carbons of the piperidine ring.[11]

  • ¹⁹F NMR: This is a highly sensitive experiment that will show a single resonance for the fluorine atom of the sulfonyl fluoride group, confirming its presence.

Table 2: Expected NMR Chemical Shifts (δ) for N-Boc-4-(fluorosulfonyl)piperidine (in CDCl₃)

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity (¹H)Rationale
¹HBoc (C(CH₃)₃)~1.46Singlet (9H)Characteristic singlet for the nine equivalent protons of the tert-butyl group.[12]
¹HPiperidine (CH₂)1.5 - 4.2MultipletsComplex multiplets due to axial/equatorial protons and coupling. Protons closer to nitrogen are downfield.
¹HPiperidine (CH-SO₂F)~3.0 - 3.5MultipletThe proton on the carbon bearing the electron-withdrawing SO₂F group will be shifted downfield.
¹³CBoc (C(CH₃)₃)~28.4Quartet (in ¹³C)Typical chemical shift for the methyl carbons of a Boc group.
¹³CBoc (C(CH₃)₃)~80.0Singlet (in ¹³C)Quaternary carbon of the Boc group.
¹³CBoc (C=O)~154.7Singlet (in ¹³C)Carbonyl carbon of the carbamate.
¹³CPiperidine (CH₂)~30 - 50Triplets (in ¹³C)Carbons of the piperidine ring.
¹³CPiperidine (CH-SO₂F)~60 - 70Doublet (in ¹³C)The carbon attached to the electronegative sulfonyl fluoride group is significantly deshielded.
¹⁹FSO₂FVaries (relative to standard)SingletA single peak confirms the presence of the fluorosulfonyl group.
Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high confidence.

  • Technique (Electrospray Ionization - ESI): ESI is a soft ionization technique ideal for this molecule. It will typically produce the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Expected Data: For C₁₀H₁₈FNO₄S (MW = 267.32), HRMS should detect an ion with an m/z value corresponding to this mass with an error of <5 ppm.

  • Fragmentation Analysis (MS/MS): Tandem MS can provide structural information. A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

  • Expected Absorptions:

    • C=O Stretch (Boc): A strong, sharp absorption around 1680-1700 cm⁻¹ is a definitive indicator of the carbamate carbonyl group.[2]

    • S=O Stretch (Sulfonyl Fluoride): Two strong absorptions are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1415-1440 cm⁻¹ and 1205-1230 cm⁻¹ .

    • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ .[15]

Comparative Analysis: Choosing the Right Tool for the Job

No single technique tells the whole story. The strength of structural validation lies in the convergence of evidence from multiple, independent methods.

Sources

Comparative

Comparing shelf-life of sulfonyl fluorides vs sulfonyl chlorides in lab settings

The Golden Bond: Comparing the Shelf-Life and Stability of Sulfonyl Fluorides vs. Sulfonyl Chlorides For decades, sulfonyl chlorides have served as the default electrophiles for synthesizing sulfonamides and sulfonate es...

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Author: BenchChem Technical Support Team. Date: March 2026

The Golden Bond: Comparing the Shelf-Life and Stability of Sulfonyl Fluorides vs. Sulfonyl Chlorides

For decades, sulfonyl chlorides have served as the default electrophiles for synthesizing sulfonamides and sulfonate esters. However, as any bench scientist can attest, their high reactivity comes at a severe operational cost: extreme susceptibility to hydrolysis and poor shelf-life, particularly in aqueous or biological environments. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift toward sulfonyl fluorides. By replacing the chlorine atom with fluorine, researchers unlock a "golden" balance—exceptional thermodynamic stability combined with latent, context-specific reactivity.

As an Application Scientist, I frequently encounter researchers frustrated by the rapid degradation of sulfonyl chlorides during purification, storage, or assay development. Transitioning to sulfonyl fluorides effectively eliminates this bottleneck. This guide objectively compares the stability profiles of these two functional groups and provides the theoretical causality and experimental protocols necessary to validate this transition in your own lab.

Mechanistic Causality: Why the S-F Bond Outperforms S-Cl

The stark difference in shelf-life between these two functional groups is not merely empirical; it is rooted in fundamental stereoelectronic properties:

  • Thermodynamic Stability & Bond Energy: The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is exceptionally high (90.5 ± 4.3 kcal/mol), nearly double that of the S-Cl bond in SO₂Cl₂ (46 ± 4 kcal/mol) (1)[1]. This substantial energy barrier prevents spontaneous thermal decomposition and dramatically extends shelf-life[1].

  • Heterolytic Cleavage & Reductive Resistance: Due to the strong electronegativity of fluorine, the electron cloud is heavily biased toward the F atom. Consequently, S-F bond cleavage is strictly heterolytic, avoiding the generation of active radical intermediates (2)[2]. While S-Cl bonds frequently undergo homolytic cleavage and are easily reduced, sulfonyl fluorides remain perfectly stable in reductive biological environments, such as those rich in glutathione (GSH)[2],[1].

  • Fluoride-Proton Interaction: In aqueous media, if the fluoride ion acts as a leaving group, it can capture a proton to form a highly stable, symmetric [F-H-F]⁻ ion via a 4-electron-3-center bond[1]. This unique stabilization suppresses backward nucleophilic attack and effectively halts background hydrolysis, allowing chemistry to be performed in water without degradation[2],[1].

Quantitative Stability Comparison

To summarize the operational differences, the table below outlines the core quantitative and qualitative metrics defining the shelf-life and reactivity of both functional groups.

ParameterSulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)
Bond Dissociation Energy ~46 ± 4 kcal/mol~90.5 ± 4.3 kcal/mol
Aqueous Shelf-Life (pH 7.4) Minutes to HoursMonths to Years
Cleavage Mechanism Homolytic & HeterolyticStrictly Heterolytic
Reductive Stability (e.g., GSH) Poor (Susceptible to reduction)Excellent (Highly resistant)
Reactivity Profile Broad, indiscriminate electrophileLatent, chemoselective (SuFEx)

Visualization: Stability and Reactivity Pathways

G SO2Cl Sulfonyl Chloride (R-SO₂Cl) H2O_1 Aqueous Media (pH 7.4) SO2Cl->H2O_1 Susceptible SO2F Sulfonyl Fluoride (R-SO₂F) H2O_2 Aqueous Media (pH 7.4) SO2F->H2O_2 Resistant Degradation Rapid Hydrolysis (R-SO₃H + HCl) Shelf-life: Minutes/Hours H2O_1->Degradation Homolytic/SN2 Stable Thermodynamically Stable Shelf-life: Months/Years H2O_2->Stable High Activation Energy Target Target Protein Pocket (Microenvironment) Stable->Target Catalyst / H-Bonding Adduct Stable Covalent Adduct (SuFEx Click) Target->Adduct Chemoselective

Comparative stability and reactivity pathways of sulfonyl chlorides vs sulfonyl fluorides.

Protocol: NMR-Based Time-Course Hydrolysis Assay

To empirically validate the hydrolytic stability of sulfonyl fluorides versus sulfonyl chlorides in your own lab, we recommend the following self-validating NMR time-course study.

Objective: Quantify the degradation kinetics of an aryl sulfonyl fluoride vs. its chloride analog in a controlled, aggressive aqueous environment.

Rationale: Using a mixed solvent system (acetone-d6/D₂O) ensures the organic sulfonyl halide remains in solution while exposing it to a massive molar excess of water (3)[3]. ¹H and ¹⁹F NMR provide non-destructive, quantitative tracking of degradation kinetics, creating a closed-loop validation system where the disappearance of the starting material directly correlates with the appearance of the sulfonic acid product.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 0.1 mmol of the target sulfonyl chloride and 0.1 mmol of the corresponding sulfonyl fluoride into separate clean vials.

  • Solvent Matrix Formulation: Prepare a 2:1 (v/v) mixture of acetone-d6 and D₂O. Causality: Acetone-d6 acts as a polar aprotic solubilizer, while D₂O provides the nucleophilic water source to drive hydrolysis and the deuterium lock signal for the NMR spectrometer[3].

  • Dissolution & Transfer: Dissolve each compound in 0.6 mL of the solvent matrix. Briefly sonicate to ensure complete dissolution, then transfer 0.5 mL of each solution into standard 5 mm NMR tubes.

  • Baseline Acquisition (t=0): Immediately insert the tubes into the NMR spectrometer. Acquire a baseline ¹H NMR spectrum for both, and a ¹⁹F NMR spectrum for the sulfonyl fluoride.

  • Incubation & Time-Course Monitoring: Keep the NMR tubes at a constant ambient temperature (25°C). Acquire subsequent spectra at t = 1 h, 4 h, 24 h, 48 h, and 72 h.

  • Data Analysis:

    • For the sulfonyl chloride: Monitor the disappearance of the aromatic/aliphatic protons adjacent to the sulfonyl group, and the appearance of upfield-shifted peaks corresponding to the sulfonic acid (R-SO₃H) hydrolysis product. Sulfonyl chlorides typically show near-complete hydrolysis within 48 hours under these conditions (4)[4].

    • For the sulfonyl fluoride: Monitor the ¹⁹F signal (typically around +60 to +65 ppm). The absence of new fluorine peaks (e.g., free fluoride ion) and the stability of the S-F peak confirm resistance to hydrolysis[3].

    • Calculate the half-life ( t1/2​ ) using pseudo-first-order kinetic equations based on the integration ratios.

Applications in Drug Development

Because sulfonyl fluorides do not degrade in the bottle or the bloodstream, they act as privileged "warheads" for chemical biology and targeted covalent inhibitors (5)[5]. They remain entirely inert until they enter the specific microenvironment of a target protein's binding pocket. There, local hydrogen bonding or specific nucleophilic residues (like Tyrosine, Lysine, or Serine) activate the S-F bond, triggering a chemoselective SuFEx reaction (6)[6]. In contrast, sulfonyl chlorides are indiscriminate electrophiles that rapidly hydrolyze or react with off-target nucleophiles before reaching their intended destination[4].

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics (Supplementary Material) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of tert-Butyl 4-(Fluorosulfonyl)piperidine-1-carboxylate and Its Derivatives

In the landscape of modern drug discovery and chemical biology, the precise and unambiguous structural confirmation of novel molecular entities is paramount. Among the burgeoning classes of reactive building blocks, tert...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the precise and unambiguous structural confirmation of novel molecular entities is paramount. Among the burgeoning classes of reactive building blocks, tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate has emerged as a cornerstone for the synthesis of covalent inhibitors and chemical probes. Its utility is largely derived from the unique reactivity of the sulfonyl fluoride moiety, a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] This guide provides an in-depth spectroscopic comparison of this pivotal compound and its derivatives, offering researchers the data and protocols necessary for confident characterization.

The Spectroscopic Signature of a Key Building Block

The structural rigidity of the piperidine ring, combined with the strong electron-withdrawing nature of the fluorosulfonyl group and the characteristic signals of the tert-butoxycarbonyl (Boc) protecting group, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this baseline is crucial for identifying successful synthesis and for troubleshooting unexpected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, a multi-nuclear approach is essential.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the piperidine ring and the Boc group. The protons on the piperidine ring typically appear as complex multiplets due to chair-like conformations and spin-spin coupling. The protons alpha to the nitrogen (positions 2 and 6) are shifted downfield due to the inductive effect of the nitrogen and the carbamate. The proton at position 4, being adjacent to the strongly electron-withdrawing sulfonyl fluoride group, will be the most downfield of the ring protons. The nine protons of the tert-butyl group will present as a sharp singlet, typically around 1.4 ppm.[2][3]

¹³C NMR Spectroscopy: The carbon spectrum provides a clear count of the unique carbon environments. Key signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring.[4][5] The carbon bearing the sulfonyl fluoride group (C4) will be significantly downfield.

¹⁹F NMR Spectroscopy: This is the definitive technique for confirming the presence and integrity of the sulfonyl fluoride group. The fluorine atom in an alkyl sulfonyl fluoride typically appears as a singlet in the range of +30 to +70 ppm relative to a CFCl₃ standard.[6] Its presence is a critical indicator of a successful synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. For sulfonyl fluorides, the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. These typically appear as two strong bands in the regions of 1410-1450 cm⁻¹ and 1210-1240 cm⁻¹, respectively.[7][8] The C=O stretch of the Boc-carbamate will also be a strong, sharp band around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.[9][10] Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of the Boc group or isobutylene, and fragmentation of the piperidine ring.[11][12]

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and compares it with a common alternative precursor, the corresponding sulfonyl chloride.

Spectroscopic Techniquetert-Butyl 4-(fluorosulfonyl)piperidine-1-carboxylatetert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylateRationale for Differences
¹H NMR (ppm) ~1.4 (s, 9H), ~1.8-2.2 (m, 4H), ~2.8-3.2 (m, 2H), ~3.6-4.0 (m, 2H), ~4.2-4.5 (m, 1H)Similar chemical shifts expected, with minor variations due to the different electronegativity of F vs. Cl.The overall structure is very similar, leading to comparable proton environments.
¹³C NMR (ppm) ~28.4 (t-Bu CH₃), ~30-45 (piperidine CH₂), ~60-70 (C4-SO₂F), ~80.1 (t-Bu C), ~154.6 (C=O)Similar to the fluorosulfonyl analog.The carbon skeleton is identical.
¹⁹F NMR (ppm) ~+50 to +65 (singlet)Not applicableThe key distinguishing feature is the presence of the fluorine atom.
IR (cm⁻¹) ~1690 (C=O), ~1420 (S=O asym), ~1220 (S=O sym)~1690 (C=O), ~1370 (S=O asym), ~1180 (S=O sym)The vibrational frequencies of the S=O bonds are sensitive to the attached halogen.
MS (m/z) Expected [M+H]⁺Expected [M+H]⁺ with characteristic ³⁵Cl/³⁷Cl isotopic pattern.The presence of chlorine results in an M+2 peak with approximately one-third the intensity of the M peak.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Use a fluorine-specific probe or tune the broadband probe to the fluorine frequency. Acquire the spectrum with proton decoupling.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

General FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

General High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range. Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Visualizing the Workflow and Structure-Spectrum Correlation

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Syn Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Syn->NMR IR FTIR Spectroscopy Syn->IR MS Mass Spectrometry (HRMS) Syn->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Structural Confirmation Purity->Confirmation

Caption: Experimental workflow for the complete spectroscopic characterization of novel compounds.

Structure_Spectrum_Correlation Structure tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate HNMR ¹H NMR ~1.4 ppm (s, 9H) ~1.8-4.5 ppm (m, 9H) Structure->HNMR Boc & Piperidine Protons CNMR ¹³C NMR ~28.4 ppm (t-Bu CH₃) ~80.1 ppm (t-Bu C) ~154.6 ppm (C=O) Structure->CNMR Carbon Skeleton FNMR ¹⁹F NMR ~+50 to +65 ppm (s, 1F) Structure->FNMR -SO₂F Group IR IR (cm⁻¹) ~1690 (C=O) ~1420 & 1220 (S=O) Structure->IR Functional Groups Spectra Key Spectroscopic Signals Structure_ref

Caption: Correlation between key structural motifs and their corresponding spectroscopic signals.

Conclusion

The robust and predictable spectroscopic signature of tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate makes its characterization a straightforward process for the well-equipped researcher. By employing a combination of ¹H, ¹³C, and particularly ¹⁹F NMR, alongside IR and mass spectrometry, one can unambiguously confirm the structure and purity of this valuable synthetic intermediate. This guide provides the foundational data and methodologies to empower scientists in their pursuit of novel therapeutics and chemical probes, ensuring the integrity of their molecular tools from the very first step.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Gyllenhaal, O., & Vessman, J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

  • Vessecchi, R., Galembeck, S. E., Lopes, J. L., & Lopes, N. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Retrieved from [Link]

  • Vessecchi, R., Galembeck, S. E., Lopes, J. L. C., & Lopes, N. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF. Retrieved from [Link]

  • Bull, J. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfuryl fluoride. NIST Chemistry WebBook. Retrieved from [Link]

  • Sokolov, S. V., & Kozlov, A. S. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes, 4(95). Retrieved from [Link]

  • Chen, Y., Liu, Y., & Dong, J. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(9), nwad105. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid alternatives to sulfuryl fluoride gas for the fluorosulfurylation... [Image]. Retrieved from [Link]

  • Pym, A. G., & Jones, A. M. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 21-38. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General Considerations. Retrieved from [Link]

  • Rekha, S., & Shaukath, A. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 23(1). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Valdés-Martínez, J., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1635–1639. Retrieved from [Link]

  • ECHA. (n.d.). tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl fluoride. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 4-cyano-4-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl 4-(3-fluorophenylsulfonamido)piperidine-1-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl-4-[phenyl(thiophene-2-carbonyl)amino]piperidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Imperial College London. (2024, November 3). NMR data for compound 8. tert-butyl 4-(quinolin-8-ylcarbamoyl)piperidine-1-carboxylate amide. 13C. Retrieved from [Link]

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  • ResearchGate. (n.d.). Representative sulfonyl fluoride-containing molecules with significant biological values [Image]. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

Comprehensive Safety & Handling Guide: Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides an in-depth, procedural framework for handling Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate. This is not a generic safety data sheet, but a curated set of protocols and expert insights grounded in the chemical's specific reactivity and potential hazards.

Hazard Analysis: Beyond the Label

Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate is classified under GHS as Skin Corrosion 1B and Specific Target Organ Toxicity - Single Exposure, Category 3 (STOT SE 3) , indicating it can cause severe skin burns, eye damage, and respiratory irritation[1]. However, the primary unwritten hazard, common to all sulfonyl fluorides, is its potential to hydrolyze upon contact with moisture (e.g., water, humidity in the air, or biological tissues) to release highly corrosive and toxic byproducts, including hydrofluoric acid (HF)[2][3]. Understanding this reactivity is paramount, as procedures for handling HF-releasing compounds are significantly more stringent than for general corrosives.

Key Hazards:

  • Corrosivity: Direct contact will cause severe chemical burns to skin and eyes.

  • Respiratory Irritation: Inhalation of the powder can cause significant irritation to the respiratory tract[1][4].

  • Hydrofluoric Acid (HF) Release: Reaction with water or acids can generate hydrogen fluoride[3]. HF is acutely toxic, causes severe burns that may not be immediately painful, and can lead to systemic toxicity by depleting calcium in the body[3].

The Hierarchy of Controls: Engineering Safety Before Adorning PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense. Before any work begins, ensure engineering and administrative controls are in place.

  • Engineering Controls: All handling of Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate, especially weighing of the solid, must be performed inside a certified chemical fume hood to control airborne particulates and potential off-gassing of hazardous fumes[3][5]. An eyewash station and safety shower must be immediately accessible[5][6].

  • Administrative Controls: Designate a specific area within the lab for working with this reagent. Ensure all users are trained on these specific procedures and are aware of the location of the HF-specific first aid kit, which must contain calcium gluconate gel[3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and account for the dual threats of direct corrosion and potential HF exposure.

Standard single-glove protection is insufficient. Double-gloving is mandatory.

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A heavier-duty nitrile or butyl rubber glove. This provides robust protection against the primary chemical and any potential HF byproducts.

  • Causality: The double-glove system allows for the safe removal of the potentially contaminated outer glove without exposing the skin. In case of a splash, the outer glove is removed immediately, and the inner glove is inspected before continuing or replacing both[3]. Always wash hands thoroughly after removing gloves.

  • Minimum: Chemical splash goggles that seal around the eyes are required at all times.

  • Recommended for all handling: A full-face shield worn over chemical splash goggles is strongly recommended, especially when weighing the solid or handling solutions greater than 50 mL.

  • Causality: The sulfonyl fluoride moiety makes this compound highly reactive. A face shield protects the entire face from splashes that could occur during transfers or accidental spills, which goggles alone would not prevent.

  • A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • For procedures involving larger quantities (>5g or >100mL), a chemical-resistant apron should be worn over the lab coat.

  • Ensure legs are fully covered and wear closed-toed, chemical-resistant shoes.

Due to its classification for respiratory irritation and the risk of generating HF, respiratory protection may be necessary.

  • For Weighing Solids: If there is any risk of aerosolization when weighing the powder, a NIOSH-approved respirator with P100 (particulate) cartridges is required.

  • For Potential HF Release: In situations with a higher risk of hydrolysis (e.g., cleaning spills, working in poorly ventilated areas), a full-face respirator with combination acid gas/P100 cartridges is necessary[7].

PPE Selection Matrix

For rapid assessment, the following table outlines the minimum PPE required for various laboratory operations.

Task/Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Sealed Container Single Nitrile GlovesSafety GlassesLab CoatNot Required
Weighing Solid <1g Double Nitrile GlovesGoggles & Face ShieldLab CoatRequired if dust is generated (P100)
Preparing Solution <100mL Double Nitrile GlovesGoggles & Face ShieldLab CoatNot required inside fume hood
Reaction/Workup >1g Double Nitrile/Butyl GlovesGoggles & Face ShieldLab Coat & Chem-Resistant ApronRecommended (Acid Gas/P100)
Spill Cleanup Double Nitrile/Butyl GlovesGoggles & Face ShieldChemical CoverallsRequired (Acid Gas/P100)
Operational Protocol: Weighing and Preparing a Solution

This step-by-step protocol integrates safety directly into the workflow.

Objective: To accurately weigh 500 mg of Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate and prepare a 0.1 M solution in anhydrous acetonitrile.

Pre-Requisites:

  • Confirm fume hood is operational.

  • Confirm safety shower and eyewash are accessible and unobstructed.

  • Locate the HF first aid kit with calcium gluconate gel.

  • Prepare a 10% sodium carbonate solution for decontamination[3].

Procedure:

  • Don PPE: Put on a lab coat, double nitrile gloves, and chemical splash goggles.

  • Prepare Workspace: Place a plastic-backed absorbent pad on the fume hood work surface. Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place it in the hood.

  • Don Additional PPE: Put on a full-face shield. If you anticipate dust, don your respirator now.

  • Weighing: Carefully open the reagent container inside the fume hood. Use a clean spatula to transfer approximately 500 mg of the solid to a tared weigh boat on a balance located inside the hood. Close the main reagent container immediately.

  • Transfer: Carefully add the weighed solid to a clean, dry vial equipped with a magnetic stir bar.

  • Dissolution: Using a graduated cylinder or syringe, measure the required volume of anhydrous acetonitrile and add it to the vial. Seal the vial and allow the contents to stir until fully dissolved.

  • Initial Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Decontamination: Wipe down the spatula, the work surface, and any other potentially contaminated equipment with the 10% sodium carbonate solution, followed by a standard lab cleaner[3].

  • Doffing PPE: Remove the outer gloves and dispose of them. Remove the face shield and goggles. Remove the lab coat. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.

Emergency Response & Disposal

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][6]. Apply calcium gluconate gel to the area and seek immediate medical attention, informing the physician of potential HF exposure[3].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][8].

Spills: Evacuate the area. Wearing full PPE as outlined in the matrix (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels. Carefully scoop the mixture into a labeled, sealed container for hazardous waste. Decontaminate the area with 10% sodium carbonate solution.

Waste Disposal:

  • All contaminated solids (gloves, wipes, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused reagent and solutions must be disposed of through your institution's hazardous waste program. Do not attempt to neutralize with strong bases or pour down the drain. The hydrolysis reaction can be vigorous[2].

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection Start Start: Plan to handle Tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood NoHood STOP! Do not proceed. FumeHood->NoHood No Task What is the task? FumeHood->Task Yes Weighing Weighing Solid or Risk of Aerosol? Task->Weighing Solid Transfer LiquidHandling Handling Liquid/ Solution Task->LiquidHandling Liquid Transfer Spill Spill or Emergency Response? Task->Spill Spill/Emergency PPE_Base Base PPE: - Double Nitrile Gloves - Goggles - Lab Coat Weighing->PPE_Base No (e.g., scooping large crystals) PPE_Face Add: - Face Shield Weighing->PPE_Face Yes LiquidHandling->PPE_Base <50mL, no splash risk LiquidHandling->PPE_Face >50mL or Splash Risk PPE_Full Full PPE: - Double Nitrile/Butyl Gloves - Goggles & Face Shield - Chemical Coveralls - Respirator (Acid Gas/P100) Spill->PPE_Full PPE_Resp Add: - Respirator (P100) PPE_Face->PPE_Resp Dust generated

Caption: Decision tree for selecting appropriate PPE.

References

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  • International Labour Organization (ILO) and World Health Organization (WHO). ICSC 1402 - SULFURYL FLUORIDE. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Sulfuryl fluoride. [Link]

  • Organic Reactions. Electrophilic Fluorination with N-F Reagents. [Link]

  • ECHA. tert-butyl 4-(fluorosulfonyl)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • Google Patents.
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - PMSF and HF Releasers. [Link]

  • NextSDS. tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate — Chemical Substance Information. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

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  • DILO. PPE for SF₆ Gas By-Products | Safety Guide for Technicians. [Link]

  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

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